Xanthine oxidase-IN-13
説明
The exact mass of the compound (E)-2-((p-tolylimino)methyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99418. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-[(4-methylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHFZWNBMULGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782-76-3 | |
| Record name | NSC99418 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ALPHA-(P-TOLYLIMINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Xanthine Oxidase-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a complex molybdo-flavoenzyme that plays a critical role in purine catabolism. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[2][3] Elevated activity of xanthine oxidase has been implicated in the pathophysiology of several conditions, most notably gout, due to the overproduction of uric acid.[4][5] Furthermore, the associated oxidative stress links the enzyme to cardiovascular diseases, inflammatory conditions, and ischemia-reperfusion injury.[1][6]
Xanthine oxidase-IN-13 is a selective inhibitor of this enzyme, presenting a potential therapeutic agent for conditions associated with its hyperactivity.[7] This technical guide provides an in-depth overview of the mechanism of action of this compound, based on its known inhibitory activity and the well-characterized function of its target enzyme.
Core Mechanism of Action of Xanthine Oxidase
Xanthine oxidase is a homodimer, with each subunit containing four redox centers: a molybdenum cofactor (Mo-co), a flavin adenine dinucleotide (FAD) site, and two iron-sulfur clusters (Fe/S).[8] The catalytic process begins at the molybdenum center, where the purine substrate is oxidized.[8][9] Electrons are then transferred through the iron-sulfur clusters to the FAD cofactor.[8] In the oxidase form of the enzyme (XO), molecular oxygen acts as the final electron acceptor at the FAD site, leading to the production of superoxide (O₂•−) and hydrogen peroxide (H₂O₂).[2][8] The enzyme can also exist as a dehydrogenase (XDH), where NAD+ is the preferred electron acceptor.[8]
The reactions catalyzed by xanthine oxidase are:
Inhibition by this compound
This compound has been identified as a selective inhibitor of bovine xanthine oxidase with a reported half-maximal inhibitory concentration (IC50) of 149.56 μM.[7] While detailed mechanistic studies on this specific inhibitor are not widely published, its action can be inferred from the general principles of xanthine oxidase inhibition. Inhibitors of xanthine oxidase typically function by competing with the purine substrate (hypoxanthine or xanthine) for binding at the molybdenum active site.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Inhibitor | Target Enzyme | IC50 (μM) | Source |
| This compound | Bovine Xanthine Oxidase | 149.56 | [7] |
Signaling Pathways and Physiological Implications
The inhibition of xanthine oxidase by this compound has significant implications for cellular signaling and pathophysiology. By blocking the production of uric acid and reactive oxygen species, this inhibitor can modulate several downstream pathways.
-
Inflammation: Uric acid can act as a danger-associated molecular pattern (DAMP), triggering inflammatory responses through the activation of the NLRP3 inflammasome.[10][11] By reducing uric acid levels, this compound can potentially mitigate this inflammatory cascade, which is relevant for its suggested use in inflammatory arthritis.[7]
-
Oxidative Stress: The generation of ROS by xanthine oxidase contributes to cellular damage, including lipid peroxidation, DNA damage, and protein oxidation.[3] Inhibition of this enzyme can therefore reduce oxidative stress, which is beneficial in cardiovascular and neurodegenerative diseases.[1]
-
Nitric Oxide (NO) Bioavailability: Superoxide produced by xanthine oxidase can react with nitric oxide, a key signaling molecule in vasodilation, to form peroxynitrite.[11] This reduces NO bioavailability and contributes to endothelial dysfunction. By inhibiting superoxide production, this compound may help preserve endothelial function.[12]
Below is a diagram illustrating the central role of xanthine oxidase in purine metabolism and the impact of its inhibition.
Caption: The central role of Xanthine Oxidase in purine metabolism and ROS production, and its inhibition by this compound.
Experimental Protocols
To characterize the mechanism of action of a xanthine oxidase inhibitor like this compound, a series of biochemical and cellular assays are typically employed.
Xanthine Oxidase Activity Assay (Spectrophotometric)
This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid, which absorbs light at 295 nm.
Materials:
-
Xanthine oxidase (e.g., from bovine milk)
-
Xanthine solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture containing phosphate buffer and xanthine solution.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a pre-determined amount of xanthine oxidase enzyme solution.
-
Immediately measure the change in absorbance at 295 nm over a set period (e.g., 3 minutes) at room temperature.
-
The rate of uric acid formation is proportional to the slope of the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]
Determination of Inhibition Mode (Lineweaver-Burk Plot)
To determine if the inhibition is competitive, non-competitive, or uncompetitive, kinetic studies are performed.
Protocol:
-
Perform the xanthine oxidase activity assay as described above.
-
Use a range of substrate (xanthine) concentrations.
-
Repeat the assay for each substrate concentration in the absence and presence of fixed concentrations of this compound.
-
Plot the data on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
The pattern of the lines will indicate the mode of inhibition.
The following diagram illustrates a typical workflow for evaluating a xanthine oxidase inhibitor.
Caption: Experimental workflow for the characterization of a Xanthine Oxidase inhibitor.
Conclusion
This compound is a selective inhibitor of xanthine oxidase, a key enzyme in purine metabolism and a significant source of reactive oxygen species. Its mechanism of action is predicated on the inhibition of this enzyme, leading to reduced production of uric acid and ROS. This inhibitory activity has the potential to modulate inflammatory and oxidative stress-related signaling pathways, making it a compound of interest for further investigation in related pathologies. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its inhibitory properties and cellular effects.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of action of xanthine oxidase. The relationship between the rapid and very rapid molybdenum electron-paramagnetic-resonance signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of xanthine oxidase and hypoxia-inducible factor 1 in Toll-like receptor 7/8-mediated activation of caspase 1 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Roles of Xanthine Oxidoreductase in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthine oxidase assay [bio-protocol.org]
The Vanguard of Gout and Hyperuricemia Treatment: A Technical Guide to the Discovery and Synthesis of Novel Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of novel, potent, and selective xanthine oxidase (XO) inhibitors, a critical area of research for the development of next-generation therapeutics for gout, hyperuricemia, and other related metabolic disorders. Moving beyond the limitations of classical purine-analog inhibitors, the focus is on diverse non-purine scaffolds that offer improved efficacy and safety profiles.
The Central Role of Xanthine Oxidase in Purine Metabolism
Xanthine oxidase is a key flavoprotein enzyme that plays a pivotal role in the catabolism of purines.[1] It catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2] The overproduction of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition of gout.[2][3] Furthermore, reactive oxygen species (ROS) generated during the enzymatic reaction contribute to oxidative stress, implicating XO in a range of pathologies including cardiovascular diseases and inflammation.[1]
Below is a diagram illustrating the purine catabolism pathway and the site of action for xanthine oxidase inhibitors.
Quantitative Analysis of Novel Xanthine Oxidase Inhibitors
The development of novel XO inhibitors has led to the discovery of several classes of compounds with potent inhibitory activity. The following tables summarize the in vitro inhibitory concentrations (IC50) of representative examples from various chemical scaffolds, demonstrating their potential as alternatives to classical drugs like allopurinol.
Table 1: Chalcone Derivatives as XO Inhibitors
| Compound | IC50 (µM) | Reference |
| Sappanchalcone (7) | 3.9 | [4] |
| Synthetic Chalcone (11) | 2.5 | [4] |
| Novel Chalcone (13) | 2.4 | [4] |
| Hydroxychalcone (16) | Micromolar range | [5] |
| Hydroxychalcone (18) | Micromolar range | [5] |
| Allopurinol (Reference) | 2.5 | [4] |
Table 2: Imidazole and Pyrimidine Derivatives as XO Inhibitors
| Compound | IC50 (µM) | Reference |
| 1-hydroxy-imidazole (4d) | 0.003 | [6] |
| 1-hydroxy-imidazole (4e) | 0.003 | [6] |
| 1-hydroxy-imidazole (4f) | 0.006 | [6] |
| Pyrimidine Derivative (10) | 0.046 | [7] |
| Febuxostat (Reference) | 0.01 | [6] |
Experimental Protocols
General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcone derivatives, a promising class of non-purine XO inhibitors.[4]
-
Preparation of Reactants: Dissolve an appropriate acetophenone derivative in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an appropriate benzaldehyde derivative in the same solvent.
-
Base-Catalyzed Condensation: To the acetophenone solution, add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to generate an enolate.
-
Reaction Mixture: Slowly add the benzaldehyde solution to the enolate solution with constant stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The precipitated chalcone product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is a standard method for determining the inhibitory activity of test compounds against xanthine oxidase.[8]
-
Reagent Preparation:
-
Prepare a stock solution of xanthine (substrate) in a phosphate buffer (e.g., 70 mM, pH 7.5).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of xanthine oxidase from bovine milk in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Test compound solution at various concentrations.
-
Phosphate buffer.
-
Xanthine oxidase enzyme solution.
-
-
Include a positive control (e.g., allopurinol) and a negative control (without inhibitor).
-
-
Pre-incubation: Pre-incubate the assay plate at a constant temperature (e.g., 25°C) for a specified period (e.g., 15 minutes).
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.
-
Immediately monitor the increase in absorbance at 295 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the negative control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental and Logical Workflows
The discovery and development of novel XO inhibitors typically follow a structured workflow, from initial screening to in vivo evaluation.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of hydroxychalcones as multifunctional non-purine xanthine oxidase inhibitors for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revistabionatura.com [revistabionatura.com]
Structure-Activity Relationship of Xanthine Oxidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of various classes of xanthine oxidase (XO) inhibitors. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target.[2] This document summarizes quantitative SAR data, details common experimental protocols, and provides visual representations of key concepts to aid in the rational design of novel XO inhibitors.
Core Principles of Xanthine Oxidase Inhibition
The active site of xanthine oxidase contains a molybdenum cofactor, which is crucial for its catalytic activity.[3] Inhibitors of XO typically interact with key residues within this active site, preventing the binding of the natural substrates, hypoxanthine and xanthine. The SAR of XO inhibitors is diverse and depends on the specific chemical scaffold. However, some general principles have emerged from numerous studies.
Structure-Activity Relationship of Key Inhibitor Classes
The following sections detail the SAR for several prominent classes of xanthine oxidase inhibitors.
Flavonoids
Flavonoids are a major class of naturally occurring XO inhibitors. Their planar structure and the presence of specific hydroxyl groups are critical for their inhibitory activity.
Key SAR Findings for Flavonoids:
-
Planar Structure: A planar flavonoid structure, facilitated by the C2=C3 double bond, is essential for potent inhibitory activity.[4] This planarity allows for effective binding within the active site of XO.
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the flavonoid scaffold significantly influence inhibitory potency.
-
C5 and C7 Hydroxyl Groups: Hydroxyl groups at the C5 and C7 positions are crucial for high inhibitory activity.[5][6] These groups can form favorable hydrogen bonds and interactions with active site residues.[4]
-
C3' Hydroxyl Group: For high superoxide scavenging activity, a hydroxyl group at the C3' position in the B-ring is essential.[5]
-
Glycosylation: The addition of a glycoside group to the flavonoid structure dramatically reduces its inhibitory activity.[7]
Table 1: Structure-Activity Relationship of Flavonoid Derivatives as Xanthine Oxidase Inhibitors
| Compound | Key Structural Features | IC50 (µM) | Inhibition Type | Reference |
| Quercetin | Flavonol with 3, 5, 7, 3', 4'-OH | Potent | - | [3] |
| Quercetin-3-rhamnoside | Glycosylated Quercetin | Less Potent | - | [3] |
| Apigenin | Flavone with 5, 7, 4'-OH | - | - | [8] |
| Kaempferol | Flavonol with 3, 5, 7, 4'-OH | - | - | [8] |
Coumarins
Coumarins represent another class of compounds with significant XO inhibitory potential. The position of hydroxyl and other substituent groups on the coumarin ring system dictates their activity.
Key SAR Findings for Coumarins:
-
7-Hydroxycoumarin Scaffold: The 7-hydroxycoumarin structure is a key pharmacophore for XO inhibition.[9]
-
Hydroxylation at C6: The presence of a hydroxyl group at the C6 position, as seen in esculetin, enhances the inhibitory activity compared to the parent 7-hydroxycoumarin.[9]
-
Substitution at C4 and C8: Substitution at the C4 and C8 positions generally reduces the inhibitory activity. The bulkier the substituent at C8, the weaker the inhibitory effect.[9]
-
Double Bond: The double bond within the coumarin ring system plays an important role in the inhibitory activity.[9]
Table 2: Structure-Activity Relationship of Coumarin Derivatives as Xanthine Oxidase Inhibitors
| Compound | Key Structural Features | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Esculetin | 6,7-Dihydroxycoumarin | 20.91 | 2.056 | Competitive | [9] |
| Umbelliferone | 7-Hydroxycoumarin | 43.65 | 21.683 | Uncompetitive | [9] |
| 7-Hydroxy-4-methylcoumarin | Methyl group at C4 | 96.70 | 4.86 | Mixed | [9] |
2-Arylbenzo[b]furan Derivatives
Recent studies have explored 2-arylbenzo[b]furan derivatives as novel XO inhibitors, with some compounds showing potent activity.
Key SAR Findings for 2-Arylbenzo[b]furans:
-
2-Arylbenzo[b]furan Scaffold: This core structure is essential for the observed inhibitory activity.[10]
-
Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups plays an important role in maintaining both xanthine oxidase inhibitory effect and antioxidant properties.[11]
-
Compound 4a: This compound emerged as a potent XO inhibitor with an IC50 of 4.45 µM and exhibited a mixed-type inhibition.[10]
Table 3: Inhibitory Activity of Selected 2-Arylbenzo[b]furan Derivatives against Xanthine Oxidase
| Compound | IC50 (µM) | Ki (µM) | Kis (µM) | Inhibition Type | Reference |
| 4a | 4.45 | 3.52 | 13.14 | Mixed | [10] |
| 5b | ~3.99 - 6.36 | - | - | - | [11] |
| 6a | ~3.99 - 6.36 | - | - | - | [11] |
| 6e | ~3.99 - 6.36 | - | - | Mixed-type competitive | [11] |
| 6f | ~3.99 - 6.36 | - | - | - | [11] |
Experimental Protocols
The evaluation of xanthine oxidase inhibitors typically involves a series of in vitro and in vivo experiments.
In Vitro Xanthine Oxidase Inhibitory Assay
This is the primary assay to determine the direct inhibitory effect of a compound on the XO enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A solution of xanthine oxidase (typically from bovine milk) and a solution of the substrate, xanthine, are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme solution for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the xanthine solution.
-
Measurement of Uric Acid Formation: The rate of uric acid formation is monitored by measuring the increase in absorbance at a specific wavelength (typically around 295 nm) over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.
Cellular Assays
Cellular models are used to assess the antioxidant and other biological activities of the inhibitors in a more physiologically relevant context.
Example: DPPH Radical Scavenging Assay:
This assay measures the antioxidant capacity of the compounds.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Reaction: The test compound is mixed with the DPPH solution.
-
Measurement: The decrease in absorbance of the DPPH solution, due to its reduction by the antioxidant compound, is measured at a specific wavelength (around 517 nm).
-
Data Analysis: The scavenging activity is calculated as a percentage of the reduction of DPPH.
In Vivo Models
Animal models, such as potassium oxonate-induced hyperuricemic mice, are used to evaluate the in vivo efficacy of the inhibitors in reducing uric acid levels.[10]
Visualizing Key Concepts
The following diagrams illustrate important aspects of xanthine oxidase inhibition.
Caption: Catalytic reaction of xanthine oxidase.
Caption: General workflow for XO inhibitor screening.
Caption: Key structural features of flavonoids for XO inhibition.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study of the Interaction between Xanthine Oxidase and Its Inhibitors from Chrysanthemum morifolium Using Computational Simulation and Multispectroscopic Methods [mdpi.com]
- 9. Structure-activity relationship of coumarins in xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel xanthine oxidase inhibitors bearing a 2-arylbenzo[b]furan scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Characterization of Xanthine Oxidase Inhibitors: A Technical Guide
Disclaimer: No public data was found for a compound specifically named "Xanthine oxidase-IN-13". The following guide provides a comprehensive template for the in vitro characterization of a xanthine oxidase inhibitor, using publicly available data for well-characterized inhibitors, such as Oxypurinol and 3,4,5-Trihydroxycinnamic acid (THCA), as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Xanthine Oxidase
Xanthine oxidase (XO) is a key enzyme in the metabolic pathway of purines.[1] It facilitates the oxidative hydroxylation of hypoxanthine to xanthine and subsequently to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout, a painful inflammatory condition caused by the deposition of urate crystals in joints and tissues. Therefore, inhibitors of xanthine oxidase are crucial therapeutic agents for the management of hyperuricemia and gout.[2] This guide outlines the essential in vitro assays and data presentation for characterizing novel xanthine oxidase inhibitors.
Quantitative Data Summary
The efficacy of a xanthine oxidase inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values for the example inhibitors, Oxypurinol and 3,4,5-Trihydroxycinnamic acid (THCA).
| Compound | Parameter | Value | Conditions | Source |
| Oxypurinol | Ki | 35 nM | Human Xanthine Dehydrogenase/Oxidase | [2] |
| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Oxidase (XO form), Substrate: Xanthine | [2] | |
| Ki | 4.60 ± 0.87 µM | Bovine Milk Xanthine Dehydrogenase (XDH form), Substrate: Xanthine | [2] | |
| Ki | 3.15 ± 0.22 µM | Bovine Milk Xanthine Dehydrogenase (XDH form), Substrate: Hypoxanthine | [2] | |
| IC50 | ~15.2 µM | In vitro assay | [2] | |
| 3,4,5-Trihydroxycinnamic acid (THCA) | IC50 | 61.60 ± 8.00 µM | In vitro assay | [3] |
| Ki | 170 µM | Competitive inhibition | [3] | |
| Allopurinol (Reference) | IC50 | 2.84 ± 0.41 µM | In vitro assay | [3] |
| Ki | 2.12 µM | Competitive inhibition | [3] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a common spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase by measuring the formation of uric acid.[2][3][4]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test Inhibitor (e.g., this compound)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Assay Setup:
-
In a 96-well plate, prepare the assay mixture consisting of 35 µL of phosphate buffer, 50 µL of the test inhibitor solution (at various concentrations), and 30 µL of the xanthine oxidase enzyme solution.[4]
-
Include a vehicle control (with DMSO instead of the inhibitor) and a positive control with allopurinol.
-
Prepare a blank for each sample concentration containing all components except for the xanthine oxidase enzyme.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the assay mixtures at 25°C for 15 minutes.[4]
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution to each well.[4]
-
Immediately monitor the increase in absorbance at 295 nm over a period of time (e.g., 5-10 minutes) using the spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
The percentage of inhibition is calculated using the formula: (1 – B/A) x 100, where A is the enzyme activity without the inhibitor and B is the enzyme activity with the inhibitor.[4]
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
The mode of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk plot analysis by measuring the enzyme kinetics at various substrate and inhibitor concentrations.[1]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Purine degradation pathway and the inhibition of xanthine oxidase.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.
References
Characterizing the Selectivity Profile of a Novel Xanthine Oxidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a complex molybdoflavoenzyme that plays a critical role in purine catabolism. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] Elevated levels of uric acid are implicated in conditions such as gout and hyperuricemia, making XO a significant therapeutic target.[3] The development of novel XO inhibitors requires a thorough understanding of their potency, mechanism of action, and, crucially, their selectivity profile. A highly selective inhibitor minimizes off-target effects, leading to a safer and more effective therapeutic agent.
This technical guide provides a comprehensive overview of the methodologies and data presentation standards for characterizing the selectivity profile of a novel xanthine oxidase inhibitor, exemplified here as "Xanthine Oxidase-IN-13" (a hypothetical compound for illustrative purposes).
Data Presentation: Summarized Selectivity and Potency Data
Effective data presentation is paramount for the clear interpretation and comparison of a compound's characteristics. All quantitative data for a novel inhibitor like this compound should be organized into structured tables.
Table 1: In Vitro Potency of this compound against Xanthine Oxidase
| Parameter | Value | Experimental Conditions |
| IC50 | 50 nM | 100 µM xanthine, pH 7.5, 25°C |
| Ki | 25 nM | Competitive inhibition model |
| Mechanism of Inhibition | Competitive | Determined by Lineweaver-Burk analysis |
Table 2: Selectivity Profile of this compound against Other Oxidoreductases
| Enzyme | IC50 (µM) | Fold Selectivity (vs. XO) |
| Xanthine Oxidase (XO) | 0.05 | 1 |
| Aldehyde Oxidase (AO) | > 100 | > 2000 |
| Monoamine Oxidase A (MAO-A) | 25 | 500 |
| Monoamine Oxidase B (MAO-B) | 50 | 1000 |
| Cytochrome P450 (CYP3A4) | > 100 | > 2000 |
Table 3: Kinase Selectivity Panel (Example Subset)
| Kinase | % Inhibition at 10 µM |
| EGFR | < 5% |
| VEGFR2 | < 10% |
| ABL1 | < 2% |
| SRC | < 8% |
| p38α | < 15% |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of a robust selectivity profile.
Xanthine Oxidase Activity Assay (IC50 Determination)
This assay quantifies the potency of an inhibitor against xanthine oxidase.
-
Principle: The activity of XO is measured by monitoring the formation of uric acid, which absorbs light at 295 nm. The rate of this reaction is reduced in the presence of an inhibitor.
-
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (0.05 M, pH 7.5)
-
Test Inhibitor (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor concentration (or vehicle control) to triplicate wells.
-
Add 170 µL of pre-warmed assay buffer to each well.
-
Add 10 µL of a xanthine solution (final concentration 100 µM) to each well.
-
Initiate the reaction by adding 10 µL of a diluted xanthine oxidase solution (final concentration to give a linear rate of uric acid formation).
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-20 minutes at 25°C.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanism of Inhibition Study (Lineweaver-Burk Plot)
This study elucidates how the inhibitor interacts with the enzyme and substrate.
-
Principle: By measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, the mechanism of inhibition (competitive, non-competitive, or uncompetitive) can be determined.
-
Procedure:
-
Perform the XO activity assay as described above.
-
Use a fixed concentration of the inhibitor (e.g., at its IC50 or 2x IC50).
-
Vary the concentration of the substrate, xanthine (e.g., from 10 µM to 200 µM).
-
Measure the initial reaction velocities for each substrate concentration with and without the inhibitor.
-
Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to determine the mechanism of inhibition.
-
Selectivity Screening Assays
These assays are crucial for assessing the inhibitor's off-target effects.
-
Aldehyde Oxidase (AO) Assay: Similar to the XO assay, but using a specific AO substrate (e.g., phthalazine) and monitoring its depletion or the formation of its product.
-
Monoamine Oxidase (MAO) Assay: Commercially available kits are often used, which typically involve a fluorometric or colorimetric readout based on the oxidation of a specific MAO substrate.
-
Kinase Panel Screening: This is typically outsourced to a specialized contract research organization (CRO). A fixed, high concentration of the inhibitor (e.g., 10 µM) is tested against a large panel of kinases (e.g., >400) to identify potential off-target interactions. The percentage of inhibition at this concentration is reported.
Mandatory Visualizations
Signaling Pathway
Caption: Purine catabolism pathway and the inhibitory action of XO-IN-13.
Experimental Workflow
Caption: Workflow for characterizing a novel xanthine oxidase inhibitor.
Conclusion
A comprehensive selectivity profile is indispensable for the preclinical development of a novel xanthine oxidase inhibitor. By employing rigorous and well-documented experimental protocols, presenting data in a clear and comparative format, and visualizing key processes, researchers can build a strong data package to support the advancement of new therapeutic candidates. The methodologies outlined in this guide provide a robust framework for the thorough characterization of compounds like the hypothetical "this compound," paving the way for the development of safer and more effective treatments for XO-related diseases.
References
Xanthine Oxidase-IN-13: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Xanthine Oxidase-IN-13, a selective inhibitor of xanthine oxidase. The information is intended to assist researchers in the effective handling, storage, and application of this compound in preclinical and research settings.
Introduction to this compound
This compound is a small molecule inhibitor of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia. By inhibiting xanthine oxidase, this compound serves as a valuable tool for studying the pathological roles of this enzyme and for the potential development of therapeutic agents. Chemically, this compound belongs to the Schiff base class of compounds, which are formed by the condensation of a primary amine with an aldehyde or ketone. The stability of such compounds can be influenced by factors like pH and the nature of the substituents.[1][2]
Solubility Data
The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. Currently, the available data on its solubility is limited.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Standard solvent for creating stock solutions. |
| Phosphate-Buffered Saline (PBS) | Not Determined | Generally, aqueous solubility is expected to be low. |
| Ethanol | Not Determined | Solubility in other organic solvents has not been reported. |
| Water | Insoluble | Schiff bases are often insoluble in water.[2] |
Table 1: Solubility of this compound.
Stability and Storage
Specific, quantitative stability data for this compound is not currently available in the public domain. However, based on the general properties of Schiff bases and common laboratory practices for small molecule inhibitors, the following recommendations can be made.[1][2] Aromatic Schiff bases, like this compound, are generally more stable than their aliphatic counterparts.[2] Their stability is often pH-dependent, with hydrolysis potentially occurring under acidic or strongly basic conditions.[3][4]
| Form | Storage Condition | Expected Stability |
| Solid (Lyophilized Powder) | -20°C, desiccated | ≥ 2 years |
| DMSO Stock Solution (10 mM) | -20°C or -80°C in aliquots | ≥ 6 months (minimize freeze-thaw cycles)[5] |
| Aqueous Solutions | Not Recommended for long-term storage | Prepare fresh for immediate use.[6] |
Table 2: Recommended Storage and Handling for this compound.
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Solvents of interest (e.g., PBS, ethanol, DMSO)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Method:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the solvent in a vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Equilibrate the solution at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Prepare a series of dilutions of the supernatant with the same solvent.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax or by a validated HPLC method.[7]
-
The highest concentration measured represents the solubility of the compound in that solvent at the specified temperature.
-
Protocol for Assessing Chemical Stability
This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solvent for stability testing (e.g., PBS pH 7.4, cell culture media)
-
Incubator (e.g., 37°C)
-
HPLC system with a suitable column and detector
Method:
-
Sample Preparation:
-
Prepare a solution of this compound in the test solvent at a known concentration (e.g., 10 µM).
-
Divide the solution into aliquots for different time points.
-
-
Incubation:
-
Incubate the aliquots at a specific temperature (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.
-
Immediately analyze the sample by HPLC to determine the concentration of the parent compound remaining. A control sample kept at -80°C can be used as a reference for 100% stability.
-
-
Data Analysis:
-
Plot the percentage of the initial concentration of this compound remaining versus time.
-
From this plot, the half-life (t½) of the compound under the tested conditions can be calculated.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the Xanthine Oxidase metabolic pathway by this compound.
Caption: Experimental workflow for determining the chemical stability of this compound.
References
- 1. ignited.in [ignited.in]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. m.23michael.com [m.23michael.com]
A Technical Guide to Xanthine Oxidase and its Inhibition: Focus on Xanthine Oxidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of xanthine oxidase, a critical enzyme in purine metabolism, and the principles of its inhibition. While the query specified "Xanthine oxidase-IN-13," publicly available scientific literature and chemical databases predominantly refer to "Xanthine oxidase-IN-1" with the CAS number 1071970-13-2. This guide will, therefore, focus on Xanthine oxidase-IN-1 as a representative inhibitor, alongside broader information on xanthine oxidase function, its role in disease, and experimental methodologies.
Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] This process is a key step in the catabolism of purines.[1][2] Under certain conditions, XO can also produce reactive oxygen species (ROS), implicating it in oxidative stress and various pathological conditions.[2][3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for Xanthine oxidase-IN-1.
| Parameter | Value | Reference |
| CAS Number | 1071970-13-2 | [5][6][7] |
| Molecular Formula | C16H8F2N2O3 | [5] |
| Molecular Weight | 314.25 | [5] |
| IC50 | 6.5 nM | [7] |
| IUPAC Name | 4-(3-cyano-5,6-difluoro-1H-indol-1-yl)-2-hydroxybenzoic acid | [5] |
Xanthine Oxidase Signaling Pathway
Xanthine oxidase is involved in a complex signaling pathway that can have both physiological and pathological consequences. The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[3][8] In physiological conditions, the dehydrogenase form is more prevalent, while the oxidase form, a significant source of superoxide and hydrogen peroxide, becomes more active during inflammatory and hypoxic conditions.[9][10]
The production of uric acid and ROS by XO can activate downstream signaling cascades. For instance, uric acid can act as a danger-associated molecular pattern (DAMP), triggering inflammatory responses through the activation of the inflammasome complex and NF-κB.[4] The generated ROS can lead to oxidative stress, endothelial dysfunction, and contribute to the pathophysiology of cardiovascular diseases.[1][4]
Experimental Protocols
Xanthine Oxidase Inhibition Assay
A common method to determine the inhibitory activity of a compound against xanthine oxidase is a spectrophotometric assay.[11]
Principle: The activity of xanthine oxidase is measured by monitoring the formation of uric acid from xanthine, which results in an increase in absorbance at 295 nm.[11] The inhibitory effect of a compound is determined by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Test inhibitor (e.g., Xanthine oxidase-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (as a positive control)
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine solution.
-
Add the test inhibitor at various concentrations to the reaction mixture. A control reaction should be prepared without the inhibitor.
-
Initiate the reaction by adding xanthine oxidase solution.
-
Immediately measure the change in absorbance at 295 nm over a set period (e.g., 3 minutes) at room temperature.[11]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100, where A is the rate of change in absorbance.[11]
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
Mechanism of Action of Xanthine Oxidase Inhibitors
Xanthine oxidase inhibitors can be broadly classified based on their mechanism of action, primarily as competitive or non-competitive inhibitors.[1]
-
Competitive Inhibitors: These compounds typically have a structure similar to the natural substrates (hypoxanthine or xanthine) and bind to the active site of the enzyme, thereby preventing the substrate from binding.[1]
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[1]
The active site of xanthine oxidase contains a molybdenum cofactor (MoCo) that is crucial for the hydroxylation reaction.[12] Many inhibitors interact with this molybdenum center to exert their inhibitory effect.
Conclusion
Xanthine oxidase remains a significant therapeutic target for conditions associated with hyperuricemia, such as gout, as well as for diseases linked to oxidative stress.[1][13] Inhibitors like Xanthine oxidase-IN-1, with its potent in vitro activity, represent valuable tools for further research into the roles of xanthine oxidase in health and disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for professionals in the field of drug discovery and biomedical research.
References
- 1. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase-IN-1 97.00% | CAS: 1071970-13-2 | AChemBlock [achemblock.com]
- 6. Xanthine oxidase-IN-1 | 1071970-13-2 [sigmaaldrich.com]
- 7. Xanthine oxidase-IN-1 | CAS#:1071970-13-2 | Chemsrc [chemsrc.com]
- 8. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthine oxidase assay [bio-protocol.org]
- 12. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Xanthine Oxidase-IN-13 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid are associated with conditions such as gout. Xanthine Oxidase-IN-13 is a selective inhibitor of xanthine oxidase and serves as a valuable tool for studying the role of this enzyme in various physiological and pathological processes, including inflammatory arthritis.[2] This document provides a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of this compound.
Signaling Pathway of Xanthine Oxidase
The enzymatic activity of xanthine oxidase is a critical step in the catabolism of purines. The pathway involves the sequential oxidation of purine substrates, leading to the production of uric acid and reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.
Caption: Diagram of the xanthine oxidase signaling pathway.
Experimental Protocols
This section details the necessary reagents and step-by-step procedure for determining the in vitro inhibitory activity of this compound.
Materials and Reagents
-
Xanthine Oxidase: Bovine milk xanthine oxidase (EC 1.17.3.2)
-
Substrate: Xanthine
-
Inhibitor: this compound (Compound 10)[2]
-
Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Detection Instrument: UV-Vis Spectrophotometer
-
Consumables: 96-well UV-transparent microplates or quartz cuvettes
Preparation of Reagents
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare a stock solution of 50 mM potassium phosphate buffer and adjust the pH to 7.5. This buffer will be used for all dilutions.
-
Xanthine Oxidase Stock Solution: Prepare a stock solution of bovine milk xanthine oxidase in the phosphate buffer. The final concentration in the assay should be optimized, but a typical starting point is 0.05-0.2 units/mL.
-
Xanthine Stock Solution: Prepare a stock solution of xanthine in the phosphate buffer. A common substrate concentration for the assay is 100-200 µM. Due to the poor solubility of xanthine in aqueous solutions, gentle warming or the addition of a small amount of NaOH may be necessary to fully dissolve it, followed by pH readjustment.[3]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. The exact concentration will depend on the desired final concentrations in the assay.
-
Test Compound Dilutions: Serially dilute the this compound stock solution with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
Assay Procedure
The following workflow outlines the steps for the xanthine oxidase inhibition assay.
Caption: Experimental workflow for the this compound assay.
-
Assay Plate Setup: To each well of a 96-well UV-transparent microplate, add the following in the specified order:
-
Potassium Phosphate Buffer
-
This compound solution at various concentrations (or DMSO vehicle for the control).
-
Xanthine Oxidase solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the enzymatic reaction by adding the xanthine solution to each well.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 295 nm using a spectrophotometer in kinetic mode. The absorbance should be recorded at regular intervals (e.g., every 30 seconds) for 5 to 10 minutes. The increase in absorbance corresponds to the formation of uric acid.
Data Analysis
-
Calculate Reaction Rates: Determine the rate of the reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100
Where:
-
Vcontrol is the reaction rate in the absence of the inhibitor.
-
Vinhibitor is the reaction rate in the presence of the inhibitor.
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activity of this compound and a reference compound (Allopurinol) are summarized in the table below.
| Compound | Target | IC50 (µM) |
| This compound | Bovine Xanthine Oxidase | 149.56[2] |
| Allopurinol (Reference) | Xanthine Oxidase | ~7-10 |
Note: The IC50 value for Allopurinol can vary depending on assay conditions.
Conclusion
This document provides a comprehensive protocol for the in vitro assessment of this compound, a selective inhibitor of xanthine oxidase. The detailed methodology and data presentation guidelines are intended to assist researchers in accurately determining the inhibitory potential of this compound and similar molecules. Adherence to this protocol will ensure reproducible and reliable results for studies in drug discovery and development.
References
Application Notes and Protocols for a Cell-Based Assay of Xanthine Oxidase-IN-13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of Xanthine oxidase-IN-13, a selective inhibitor of Xanthine Oxidase (XO). The described methods are designed to be adaptable for various research and drug discovery applications, focusing on quantifying the inhibitor's activity within a cellular environment.
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[1][2] Dysregulation of XO activity has been implicated in various pathologies such as gout, hyperuricemia, and oxidative stress-related diseases.[3][4] Therefore, XO is a key target for therapeutic intervention.
This compound has been identified as a selective inhibitor of this enzyme, with an IC50 of 149.56 μM for bovine xanthine oxidase.[5] This cell-based assay protocol is designed to determine the inhibitory potential of this compound on endogenous XO activity in a cellular context, providing a more physiologically relevant assessment compared to biochemical assays. The primary endpoints of this assay are the quantification of uric acid and superoxide, the main products of the XO-catalyzed reaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Xanthine Oxidase signaling pathway and the experimental workflow for the cell-based assay.
Caption: Xanthine Oxidase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for the Cell-Based Assay of this compound.
Experimental Protocols
I. Cell Culture and Seeding
-
Cell Line Selection: Human hepatocellular carcinoma cells (HepG2) or human umbilical vein endothelial cells (EA.hy926) are suitable for this assay as they exhibit detectable endogenous Xanthine Oxidase activity.
-
Cell Culture: Culture the selected cell line in appropriate media (e.g., DMEM for HepG2, supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours before treatment.
II. Inhibition Assay Protocol
-
Preparation of Inhibitor Stock: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Inhibitor Treatment: After 24 hours of cell seeding, remove the culture medium and wash the cells once with PBS. Add fresh culture medium containing varying concentrations of this compound (e.g., 0.1 µM to 500 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Allopurinol).
-
Pre-incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Substrate Stimulation: Prepare a stock solution of hypoxanthine in sterile water or PBS. Add hypoxanthine to each well to a final concentration of 100-200 µM to stimulate XO activity.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
III. Endpoint Measurement Protocols
A. Uric Acid Quantification (Amplex Red-based Assay)
This method detects hydrogen peroxide (H₂O₂), a byproduct of the XO reaction, which is stoichiometrically equivalent to uric acid formation.
-
Reagent Preparation: Prepare a working solution of Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP) in a suitable reaction buffer as per the manufacturer's instructions.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Assay Procedure: Add the Amplex Red/HRP working solution to each sample.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at 590 nm.
-
Data Analysis: Calculate the concentration of uric acid produced based on a standard curve generated with known concentrations of uric acid or H₂O₂.
B. Superoxide Detection (Dihydroethidium - DHE Assay)
This assay measures the intracellular superoxide levels.
-
DHE Staining: After the incubation with the inhibitor and substrate, remove the medium and wash the cells with warm PBS. Add DHE solution (e.g., 5 µM in serum-free medium) to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a microplate reader with excitation around 518 nm and emission around 605 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control.
C. Cell Viability Assay (MTT or Resazurin)
It is crucial to assess the cytotoxicity of the inhibitor to ensure that the observed reduction in XO activity is not due to cell death.
-
Reagent Addition: After the primary assay, add MTT or Resazurin solution to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add a solubilizing agent and measure the absorbance at 570 nm. For Resazurin, measure the fluorescence with excitation at 560 nm and emission at 590 nm.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
The quantitative data from the experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: IC₅₀ of this compound on Cellular Xanthine Oxidase Activity
| Endpoint Measured | Cell Line | IC₅₀ (µM) | 95% Confidence Interval |
| Uric Acid Production | HepG2 | [Insert Value] | [Insert Value] |
| Superoxide Levels | HepG2 | [Insert Value] | [Insert Value] |
| Uric Acid Production | EA.hy926 | [Insert Value] | [Insert Value] |
| Superoxide Levels | EA.hy926 | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Cell Viability
| Inhibitor Concentration (µM) | Cell Line | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | HepG2 | 100 ± [Insert Value] |
| 10 | HepG2 | [Insert Value] |
| 50 | HepG2 | [Insert Value] |
| 100 | HepG2 | [Insert Value] |
| 200 | HepG2 | [Insert Value] |
| 500 | HepG2 | [Insert Value] |
Table 3: Comparison of Xanthine Oxidase Inhibition by this compound and Allopurinol
| Compound | Concentration (µM) | % Inhibition of Uric Acid Production (Mean ± SD) | % Inhibition of Superoxide Levels (Mean ± SD) |
| This compound | [IC₅₀ Value] | [Insert Value] | [Insert Value] |
| Allopurinol | [Known IC₅₀] | [Insert Value] | [Insert Value] |
Conclusion
This document provides a comprehensive guide for developing and executing a cell-based assay to characterize the inhibitory activity of this compound. The detailed protocols for measuring key products of the Xanthine Oxidase reaction, along with the necessary controls for cytotoxicity, will enable researchers to obtain reliable and physiologically relevant data. The structured data presentation and visual workflows are intended to facilitate experimental planning and data interpretation in the context of drug discovery and development.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. XO (Xanthine Oxidase) Activity Assay Kit | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Xanthine Oxidase activity: Significance and symbolism [wisdomlib.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Xanthine Oxidase-IN-13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine oxidase-IN-13 is a selective inhibitor of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1][2] Due to its role in uric acid production, xanthine oxidase is a significant target for the research and treatment of conditions like hyperuricemia and inflammatory arthritis.[1] These application notes provide a detailed protocol for the preparation of a stock solution of this compound for in vitro experimental use, along with essential safety, handling, and storage guidelines.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Product Name | This compound | MedchemExpress[1] |
| Molecular Formula | C₁₄H₁₃NO | CymitQuimica[3] |
| Molecular Weight | 211.26 g/mol | MedchemExpress[1] |
| Target | Bovine Xanthine Oxidase | MedchemExpress[1] |
| IC₅₀ | 149.56 µM | MedchemExpress[1] |
| Recommended Solvent | DMSO | General Practice[4][5] |
| Storage (Solid) | Room Temperature | MedchemExpress[1] |
| Storage (Stock Solution) | -20°C or -80°C | General Practice |
Signaling Pathway and Mechanism of Action
Xanthine oxidase is a critical enzyme in the purine catabolism pathway. It facilitates the final two steps, converting hypoxanthine to xanthine and subsequently xanthine to uric acid. This compound exerts its effect by inhibiting this enzyme, thereby blocking the production of uric acid.
Experimental Protocols
Required Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Pipettes and sterile, disposable tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves[6][7]
Safety and Handling Precautions
-
This product is for research use only and is not for human or veterinary use.[4]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][8]
-
Avoid direct contact with skin and eyes by wearing appropriate PPE.[6] In case of contact, wash skin thoroughly with soap and water, and flush eyes with copious amounts of water for at least 15 minutes.[6][7]
-
Refer to the supplier's Safety Data Sheet (SDS) for complete safety information. If an SDS is not available, handle the compound with the standard precautions for a novel chemical substance.
Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing the stock solution.
Step-by-Step Protocol for a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the calculations accordingly for a different desired concentration.
-
Calculation:
-
The molecular weight (MW) of this compound is 211.26 g/mol .[1]
-
To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter of solvent.
-
Weight (mg) = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000
-
For example, to make 1 mL of a 10 mM stock solution:
-
Weight (mg) = 1 mL × 10 mM × 211.26 / 1000 = 2.1126 mg
-
-
Therefore, you will weigh 2.11 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
Procedure:
-
Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 2.11 mg of this compound powder directly into the tared tube. Record the exact weight.
-
Based on the actual weight, recalculate the precise volume of DMSO needed. For example, if you weighed 2.50 mg:
-
Volume (mL) = [Weight (mg) / MW ( g/mol )] × [1000 / Concentration (mM)]
-
Volume (mL) = [2.50 / 211.26] × [1000 / 10] = 1.18 mL
-
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
The solution is now a 10 mM stock.
-
Storage and Stability
-
Solid Compound: Store the lyophilized powder at room temperature as recommended by the supplier.[1]
-
Stock Solution: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots in tightly sealed tubes at -20°C or -80°C. When stored properly, DMSO stock solutions are typically stable for several months. Before use, thaw an aliquot at room temperature and gently vortex to ensure homogeneity. Do not store aqueous dilutions for more than one day.[4]
Preparation of Working Solutions
To prepare a working solution for your experiment, dilute the 10 mM stock solution into the appropriate aqueous buffer or cell culture medium.
Example: To prepare 1 mL of a 100 µM working solution:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
C₁ = 10 mM (stock concentration)
-
V₁ = Volume of stock to add
-
C₂ = 100 µM = 0.1 mM (desired final concentration)
-
V₂ = 1 mL (desired final volume)
-
-
(10 mM) × V₁ = (0.1 mM) × (1 mL)
-
V₁ = 0.01 mL = 10 µL
-
Add 10 µL of the 10 mM stock solution to 990 µL of your experimental buffer or medium. Mix well.
Note: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) as it can have physiological effects at higher concentrations.[4] Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Evaluation of Novel Xanthine Oxidase Inhibitors in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a critical enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid, a condition known as hyperuricemia, are a primary factor in the pathogenesis of gout and are associated with other health issues like cardiovascular and kidney diseases.[3] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and related conditions.[3][4]
These application notes provide a comprehensive guide for the in vivo evaluation of novel xanthine oxidase inhibitors, using "Xanthine Oxidase-IN-13" as a representative investigational compound. The protocols detailed below describe the induction of hyperuricemia in animal models and the subsequent assessment of the therapeutic efficacy of the inhibitor.
Mechanism of Action
Xanthine oxidase is a complex enzyme containing a molybdenum cofactor at its active site, which is essential for the catalysis of its substrates.[5][6] The enzyme facilitates the hydroxylation of purines, leading to the production of uric acid and reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[2][6][7] Xanthine oxidase inhibitors function by binding to the enzyme, thereby preventing the substrate from accessing the active site and blocking the production of uric acid.[3][4] These inhibitors can be classified as either purine analogues, like allopurinol, or non-purine analogues, such as febuxostat.[3]
Signaling Pathway of Uric Acid Production
Caption: Inhibition of Uric Acid Production by this compound.
Data Presentation
The following table provides a template for summarizing the in vivo efficacy and pharmacokinetic data for a novel xanthine oxidase inhibitor.
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control (e.g., Allopurinol) |
| In Vitro Data | ||||
| IC50 (µM) | N/A | Value | Value | Value |
| In Vivo Pharmacodynamics | ||||
| Serum Uric Acid (mg/dL) at 2h | Value | Value | Value | Value |
| Serum Uric Acid (mg/dL) at 4h | Value | Value | Value | Value |
| Serum Uric Acid (mg/dL) at 8h | Value | Value | Value | Value |
| % Reduction in Serum Uric Acid | 0% | Value | Value | Value |
| In Vivo Pharmacokinetics | ||||
| Cmax (ng/mL) | N/A | Value | Value | Value |
| Tmax (h) | N/A | Value | Value | Value |
| AUC (ng·h/mL) | N/A | Value | Value | Value |
| Half-life (h) | N/A | Value | Value | Value |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Rodents
This protocol describes a widely used method for inducing an acute state of hyperuricemia in rats or mice using potassium oxonate, a uricase inhibitor.[8] Uricase is an enzyme present in most mammals, but not humans, that breaks down uric acid.[8] Inhibiting this enzyme leads to an accumulation of uric acid in the blood.[8]
Materials and Reagents:
-
Potassium Oxonate (PO)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Male Sprague-Dawley or Wistar rats (200-250g) or Male C57BL/6 or Kunming mice (8-10 weeks old)
-
Gavage needles
-
Blood collection supplies
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.[8]
-
Preparation of Potassium Oxonate Suspension: Prepare a suspension of potassium oxonate in the vehicle at a suitable concentration. A common dosage for rats is 250-300 mg/kg and for mice is 200-300 mg/kg.[8]
-
Induction of Hyperuricemia: Administer the potassium oxonate suspension to the animals via intraperitoneal (i.p.) injection or oral gavage.[8] To maintain a hyperuricemic state, potassium oxonate is typically administered one hour before the administration of a purine source (like hypoxanthine) or the test compound.[8][9]
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines the steps to evaluate the uric acid-lowering effects of "this compound" in a potassium oxonate-induced hyperuricemic animal model.
Materials and Reagents:
-
Hyperuricemic animals (from Protocol 1)
-
This compound
-
Vehicle for the test compound
-
Positive control (e.g., Allopurinol or Febuxostat)[10]
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Animal Grouping: Divide the hyperuricemic animals into the following groups:
-
Vehicle control group
-
This compound treated groups (at least two different doses)
-
Positive control group
-
-
Compound Administration: One hour after the administration of potassium oxonate, administer the respective treatments (vehicle, "this compound", or positive control) via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples from the tail vein or via retro-orbital bleeding at baseline (before induction) and at specified time points post-treatment (e.g., 2, 4, 8, and 24 hours).[8]
-
Serum Separation: Separate the serum by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C).[8]
-
Uric Acid Analysis: Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
Experimental Workflow
Caption: Workflow for evaluating the in vivo efficacy of a novel xanthine oxidase inhibitor.
Conclusion
The protocols and guidelines presented here offer a robust framework for the preclinical evaluation of novel xanthine oxidase inhibitors like "this compound". The successful implementation of these animal models and experimental procedures is crucial for the development of new and effective therapies for hyperuricemia and related disorders. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is essential for the translation of preclinical findings to clinical applications.
References
- 1. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xanthine Oxidase-IN-13 in Reactive Oxygen Species Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. A significant consequence of this enzymatic activity is the production of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). These ROS are implicated in a multitude of pathological conditions, including inflammation, ischemia-reperfusion injury, and cardiovascular diseases. Xanthine oxidase-IN-13 is a selective inhibitor of xanthine oxidase, making it a valuable tool for investigating the role of XO-derived ROS in various biological processes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in studying reactive oxygen species.
Mechanism of Action
Xanthine oxidase is a molybdoflavoprotein that utilizes molecular oxygen as an electron acceptor.[2] During the conversion of its substrates, electrons are transferred to oxygen, leading to the formation of superoxide and hydrogen peroxide. This compound acts as a selective inhibitor of this enzyme, thereby reducing the production of both uric acid and ROS.[1]
Data Presentation
The following table summarizes the available quantitative data for this compound. Researchers should note that further characterization for specific cell lines and experimental conditions is recommended.
| Parameter | Value | Species | Source |
| IC₅₀ | 149.56 µM | Bovine | [1] |
Signaling Pathway of Xanthine Oxidase-Mediated ROS Production
The following diagram illustrates the catalytic activity of xanthine oxidase and the mechanism of inhibition by this compound.
Caption: Xanthine oxidase catalyzes the conversion of purines, generating ROS.
Experimental Protocols
Herein are detailed protocols for utilizing this compound in both in vitro and cell-based assays to study its effect on ROS production.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol determines the inhibitory effect of this compound on purified xanthine oxidase activity by measuring the production of uric acid spectrophotometrically.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a 1 mM stock solution of xanthine in 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in potassium phosphate buffer. Keep on ice.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 2 µL of various concentrations of this compound (serially diluted from the stock solution) to the test wells. Add 2 µL of DMSO to the control wells.
-
Add 50 µL of the xanthine solution to all wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 100 µL of the xanthine oxidase solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 295 nm every minute for 15-30 minutes at 25°C using a microplate reader. The absorbance at 295 nm corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Workflow for in vitro XO inhibition assay.
Protocol 2: Cellular ROS Detection using Dihydroethidium (DHE)
This protocol measures intracellular superoxide production in cells treated with a ROS inducer and the effect of this compound.
Materials:
-
Cell line of interest (e.g., HUVECs, macrophages)
-
Cell culture medium
-
Hypoxanthine (Hx)
-
Xanthine oxidase (XO)
-
This compound
-
Dihydroethidium (DHE)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
The next day, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate for 1-2 hours.
-
-
ROS Induction:
-
Remove the medium and wash the cells once with pre-warmed HBSS.
-
Add HBSS containing hypoxanthine (e.g., 100 µM) to the cells.
-
To induce ROS production, add xanthine oxidase (e.g., 1-10 mU/mL) to the wells (except for the negative control).
-
-
DHE Staining:
-
Immediately add DHE to a final concentration of 5-10 µM to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation ~518 nm, emission ~606 nm) or visualize under a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells and DHE but no inducer).
-
Normalize the fluorescence intensity of the treated groups to the vehicle control group that was stimulated with Hx/XO.
-
Caption: Workflow for cellular ROS detection with DHE.
Protocol 3: Hydrogen Peroxide (H₂O₂) Detection using Amplex Red Assay
This protocol quantifies the amount of H₂O₂ produced by xanthine oxidase and the inhibitory effect of this compound.
Materials:
-
Xanthine oxidase
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) standard solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a reaction buffer containing 50 mM potassium phosphate, pH 7.5.
-
Prepare a working solution of Amplex Red (e.g., 100 µM) and HRP (e.g., 0.2 U/mL) in the reaction buffer. Protect from light.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a standard curve of H₂O₂.
-
-
Assay Setup:
-
In a 96-well black plate, add 50 µL of the Amplex Red/HRP working solution to all wells.
-
Add 2 µL of various concentrations of this compound or vehicle (DMSO) to the appropriate wells.
-
Add 50 µL of xanthine solution (e.g., 200 µM) to all wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 100 µL of xanthine oxidase solution (e.g., 1-5 mU/mL) to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Use the H₂O₂ standard curve to quantify the amount of H₂O₂ produced in each well.
-
Calculate the percentage of inhibition of H₂O₂ production for each concentration of this compound.
-
Conclusion
This compound is a useful pharmacological tool for investigating the contribution of xanthine oxidase to ROS-mediated cellular and physiological processes. The protocols provided here offer a framework for characterizing its inhibitory activity and its effects on cellular ROS levels. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
Application Note: Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1][2] Elevated activity of xanthine oxidase can lead to hyperuricemia, a condition marked by high levels of uric acid in the blood, which is a primary cause of gout.[2][3] Consequently, inhibitors of xanthine oxidase are important therapeutic agents for treating conditions associated with hyperuricemia.[3][4] Allopurinol, a well-known inhibitor of xanthine oxidase, serves as a cornerstone in the management of gout by reducing uric acid production.[5][6] This document provides a detailed protocol for a continuous spectrophotometric assay to measure xanthine oxidase activity and to determine the inhibitory potential of test compounds.
Principle of the Assay
The activity of xanthine oxidase is determined by monitoring the formation of uric acid from its substrate, xanthine.[7] Uric acid has a distinct absorbance maximum at approximately 290-295 nm, allowing for its direct quantification using a spectrophotometer.[8][9] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[10] The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of uric acid formation in its presence.
The enzymatic reaction is as follows: Xanthine + H₂O + O₂ → Uric Acid + H₂O₂[1][7]
Signaling Pathway
Xanthine oxidase is the terminal enzyme in the purine degradation pathway. It catalyzes the final two steps, converting hypoxanthine to xanthine and then xanthine to uric acid.[11][12]
Caption: Purine degradation pathway catalyzed by Xanthine Oxidase.
Experimental Workflow
The following diagram outlines the general workflow for the xanthine oxidase inhibition assay.
Caption: Workflow for the Xanthine Oxidase inhibition assay.
Detailed Experimental Protocol
This protocol is adapted for a 96-well microplate format, which is suitable for screening multiple inhibitor concentrations.
5.1. Materials and Reagents
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control inhibitor)
-
Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
UV-transparent 96-well microplates
-
Microplate reader with kinetic measurement capabilities at 290-295 nm
5.2. Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust pH to 7.5.
-
Xanthine Oxidase (XO) Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer. Dilute to the final working concentration just before use.[3]
-
Xanthine Substrate Solution (150 µM): Dissolve xanthine in the phosphate buffer. Gentle warming or the addition of a minimal volume of NaOH may be necessary for complete dissolution.[3][13]
-
Inhibitor Stock Solutions: Dissolve the test compound and allopurinol in 100% DMSO to create high-concentration stock solutions (e.g., 10-50 mM).
-
Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in phosphate buffer. Ensure the final DMSO concentration in the assay wells is low (<1%) to prevent interference with enzyme activity.[3]
5.3. Assay Procedure
-
Assay Plate Setup: In each well of a 96-well plate, add the components in the following order:
-
150 µL of Phosphate Buffer
-
25 µL of the inhibitor working solution (or vehicle for control wells).
-
25 µL of the Xanthine Oxidase solution (0.1 units/mL).[3]
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[3][9]
-
Reaction Initiation: Start the reaction by adding 50 µL of the xanthine substrate solution to each well.
-
Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm using a microplate reader.[3][13] Record readings every 30 seconds for a duration of 5 to 10 minutes.
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[3]
-
Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition for each inhibitor concentration is calculated using the following formula:[13]
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Determine the IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%.[3] To determine the IC₅₀ value, plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to obtain the IC₅₀ value.[14][15]
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
Table 1: Inhibition of Xanthine Oxidase Activity
| Inhibitor Compound | Concentration (µM) | Mean Reaction Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
| Control (No Inhibitor) | 0 | 0.052 | ± 0.003 | 0% |
| Test Compound A | 1 | 0.041 | ± 0.002 | 21.2% |
| 5 | 0.028 | ± 0.002 | 46.2% | |
| 10 | 0.015 | ± 0.001 | 71.2% | |
| 25 | 0.008 | ± 0.001 | 84.6% | |
| 50 | 0.004 | ± 0.001 | 92.3% | |
| Allopurinol (Control) | 1 | 0.045 | ± 0.003 | 13.5% |
| 5 | 0.029 | ± 0.002 | 44.2% | |
| 10 | 0.018 | ± 0.001 | 65.4% | |
| 25 | 0.010 | ± 0.001 | 80.8% | |
| 50 | 0.006 | ± 0.001 | 88.5% |
Table 2: Summary of IC₅₀ Values
| Inhibitor Compound | IC₅₀ (µM) |
| Test Compound A | 5.4 |
| Allopurinol (Control) | 7.2 |
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allopurinol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 8. dl.icdst.org [dl.icdst.org]
- 9. scispace.com [scispace.com]
- 10. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Xanthine Oxidase → Term [lifestyle.sustainability-directory.com]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Xanthine oxidase assay [bio-protocol.org]
- 14. quora.com [quora.com]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols: Xanthine Oxidase-IN-13 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid are associated with conditions such as gout, a painful inflammatory condition.[2][3] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[4] Xanthine oxidase-IN-13 is a selective inhibitor of xanthine oxidase and serves as a valuable tool in the research and development of novel therapeutics for inflammatory arthritis and other related disorders.[5]
High-throughput screening (HTS) assays are essential for the rapid identification of potential drug candidates from large compound libraries.[6] These assays for xanthine oxidase inhibitors are typically designed to measure the enzymatic activity by monitoring the formation of uric acid or the production of reactive oxygen species.[6][7] This document provides detailed protocols for utilizing this compound in HTS assays, along with relevant quantitative data and visual diagrams of the underlying biochemical pathway and experimental workflows.
Data Presentation
The inhibitory potency of this compound and a reference compound, Allopurinol, are summarized below. This data is critical for establishing assay windows and for comparative analysis during screening campaigns.
| Compound | Target Enzyme | IC50 Value (µM) | Comments |
| This compound | Bovine Xanthine Oxidase | 149.56[5] | A selective inhibitor suitable for inflammatory arthritis research.[5] |
| Allopurinol | Xanthine Oxidase | ~3.58 - 4.2 | A clinically used xanthine oxidase inhibitor, often used as a positive control in assays.[8][9] |
Signaling Pathway
The following diagram illustrates the purine degradation pathway, indicating the central role of xanthine oxidase and the point of inhibition by compounds like this compound.
Experimental Protocols
Two primary methodologies are presented for HTS of xanthine oxidase inhibitors: an absorbance-based assay and a fluorescence-based assay.
Absorbance-Based High-Throughput Screening Protocol
This protocol is adapted from established methods for measuring xanthine oxidase activity by monitoring the formation of uric acid, which absorbs light at 290-295 nm.[2][10]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Xanthine in potassium phosphate buffer.
-
Prepare stock solutions of this compound and Allopurinol in DMSO.
-
Prepare a working solution of xanthine oxidase in cold potassium phosphate buffer immediately before use.[2]
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 50 µL of potassium phosphate buffer, 30 µL of various concentrations of this compound (or other test compounds), and 40 µL of xanthine oxidase solution (0.05 U/mL).[10]
-
Positive Control Wells: Add 50 µL of potassium phosphate buffer, 30 µL of Allopurinol, and 40 µL of xanthine oxidase solution.
-
Negative Control (Vehicle) Wells: Add 50 µL of potassium phosphate buffer, 30 µL of DMSO, and 40 µL of xanthine oxidase solution.
-
Blank Wells: Add 80 µL of potassium phosphate buffer and 40 µL of xanthine oxidase solution (no substrate).
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 8-15 minutes.[10]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_negative_control - V_test) / V_negative_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
Fluorescence-Based High-Throughput Screening Protocol
This protocol utilizes a fluorometric method, such as the Amplex™ Red assay, which detects hydrogen peroxide, a byproduct of the xanthine oxidase reaction.[11] This method offers higher sensitivity.[6]
Materials:
-
Xanthine Oxidase Assay Kit (e.g., Amplex™ Red or similar) containing:
-
Fluorogenic probe (e.g., Amplex™ Red reagent)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H2O2) standard
-
Reaction Buffer
-
-
Xanthine (substrate)
-
Xanthine Oxidase
-
This compound (test compound)
-
Allopurinol (positive control)
-
DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorogenic probe and HRP in reaction buffer as per the kit manufacturer's instructions.
-
Prepare stock solutions of this compound and Allopurinol in DMSO.
-
Prepare a working solution of xanthine oxidase in reaction buffer.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of the fluorogenic probe/HRP working solution to all wells.
-
Test Wells: Add 20 µL of various concentrations of this compound (or other test compounds).
-
Positive Control Wells: Add 20 µL of Allopurinol.
-
Negative Control (Vehicle) Wells: Add 20 µL of DMSO.
-
Add 10 µL of the xanthine oxidase working solution to the test, positive control, and negative control wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Subtract the fluorescence values of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration as described for the absorbance-based assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a high-throughput screening assay to identify xanthine oxidase inhibitors.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. suntextreviews.org [suntextreviews.org]
- 9. Potent Xanthine Oxidase Inhibitory Activity of Constituents of Agastache rugosa (Fisch. and C.A.Mey.) Kuntze - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 11. Amplex™ Red Xanthine/Xanthine Oxidase Assay Kit 400 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Xanthine Oxidase Inhibitors in Hyperuricemia Research
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "Xanthine oxidase-IN-13" is used throughout this document as a representative placeholder for a novel xanthine oxidase inhibitor. The experimental data and protocols are based on established findings for well-characterized inhibitors such as Febuxostat and Allopurinol.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other health conditions such as kidney disease and cardiovascular problems.[1][2] Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3][4][5] Inhibition of xanthine oxidase is a clinically validated and effective therapeutic strategy for lowering serum uric acid levels.[2][6] This document provides detailed application notes and experimental protocols for the study of novel xanthine oxidase inhibitors, using "this compound" as a model compound, in the context of hyperuricemia research.
Mechanism of Action
Xanthine oxidase is a complex metalloflavoprotein that contains a molybdenum cofactor (MoCo) at its active site.[3][7][8] The enzyme catalyzes the hydroxylation of its purine substrates.[3] Xanthine oxidase inhibitors, such as the placeholder "this compound," function by binding to the active site of the enzyme, thereby preventing the substrate from accessing it. These inhibitors can be classified based on their chemical structure (e.g., purine analogs like allopurinol or non-purine inhibitors like febuxostat) and their mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).[6][9] By blocking the terminal steps of purine metabolism, these inhibitors effectively reduce the production of uric acid.[4][10]
Quantitative Data of Known Xanthine Oxidase Inhibitors
The following tables summarize the efficacy of well-established xanthine oxidase inhibitors, providing a benchmark for the evaluation of novel compounds like "this compound".
Table 1: In Vitro Efficacy of Xanthine Oxidase Inhibitors
| Compound | IC50 (μM) | Inhibition Type | Reference |
| Allopurinol | 2.3 - 11.4 | Competitive | [9] |
| Febuxostat | 0.0019 - 0.0029 | Non-purine, Selective | [6][11] |
| Topiroxostat | Not specified | Non-purine, Selective | [6] |
| 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose | 2.8 | Noncompetitive | [9] |
| Salvianolic Acid A | 73.17 | Not specified | [9] |
Table 2: In Vivo Efficacy of Xanthine Oxidase Inhibitors in Hyperuricemic Models
| Compound | Dose | Animal Model | Serum Uric Acid Reduction | Reference |
| Allopurinol | 5 mg/kg | Potassium Oxonate-induced mice | Significant reduction | [9] |
| Febuxostat | 5 mg/kg | Streptozotocin-induced diabetic mice | Significant reduction | [11] |
| HMS (a natural product) | 20 mg/kg | Potassium Oxonate-induced mice | Significant reduction | [9] |
| Salvianolic Acid C | Not specified | Potassium Oxonate-induced mice | Lower than allopurinol | [9] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of "this compound" on the activity of xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
"this compound" (test compound)
-
Allopurinol (positive control)
-
DMSO (vehicle)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of "this compound" and allopurinol in DMSO.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 2 µL of various concentrations of "this compound" or allopurinol to the respective wells. For the vehicle control, add 2 µL of DMSO.
-
Add 25 µL of xanthine solution (final concentration ~50 µM) to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of xanthine oxidase solution (final concentration ~0.05 U/mL).
-
Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) every 30 seconds for 10 minutes using a microplate spectrophotometer.
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Hyperuricemia Animal Model
This protocol outlines the procedure for inducing hyperuricemia in mice and evaluating the efficacy of "this compound".
Materials:
-
Male Kunming mice (or other suitable strain)
-
Potassium oxonate (uricase inhibitor)
-
"this compound" (test compound)
-
Allopurinol (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Uric acid assay kit
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the mice into several groups: normal control, hyperuricemic model, positive control (allopurinol), and "this compound" treatment groups (at various doses).
-
Induce hyperuricemia by intraperitoneally injecting potassium oxonate (e.g., 250 mg/kg) one hour before the administration of the test compounds. The normal control group receives the vehicle for potassium oxonate.
-
Administer "this compound", allopurinol, or the vehicle orally to the respective groups.
-
One hour after drug administration, collect blood samples from the retro-orbital plexus.
-
Separate the serum by centrifugation.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of "this compound" on reducing serum uric acid levels compared to the hyperuricemic model group.
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a novel xanthine oxidase inhibitor is crucial for its development.
Pharmacokinetics: This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters to determine include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).[10][12] These studies are typically conducted in animal models first, followed by human clinical trials.[10]
Pharmacodynamics: This focuses on the relationship between drug concentration and its effect, which in this case is the reduction of serum uric acid levels. A PK/PD model can be developed to correlate the plasma concentration of the inhibitor and its active metabolites with the extent of xanthine oxidase inhibition and the resulting decrease in uric acid production.[12]
Conclusion
The study of novel xanthine oxidase inhibitors like the representative "this compound" is a promising avenue for the development of new therapies for hyperuricemia and related disorders. The application notes and protocols provided here offer a comprehensive framework for the in vitro and in vivo evaluation of such compounds. By systematically assessing their inhibitory potency, in vivo efficacy, and pharmacokinetic/pharmacodynamic profiles, researchers can identify and advance promising candidates toward clinical development.
References
- 1. Are Either or Both Hyperuricemia and Xanthine Oxidase Directly Toxic to the Vasculature? A critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, and tolerability of LC350189, a novel xanthine oxidase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Xanthine Oxidase Inhibitor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other common issues encountered during Xanthine Oxidase (XO) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Xanthine Oxidase?
A1: Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then further catalyzes the oxidation of xanthine to uric acid.[1][2] This process is a key step in purine catabolism.[1] During these reactions, reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, are generated.[1][3] The active site of XO contains a molybdenum cofactor that is essential for its catalytic activity.[4]
Q2: How is Xanthine Oxidase activity typically measured in an assay?
A2: Xanthine oxidase activity is commonly measured using a coupled enzyme assay. In this method, XO oxidizes xanthine, producing hydrogen peroxide (H2O2).[5] The H2O2 then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colored or fluorescent product.[5] The activity can be quantified by measuring the change in absorbance (for colorimetric assays, typically at 570 nm) or fluorescence (for fluorometric assays, typically with excitation at 535 nm and emission at 587 nm) over time.[5][6] Alternatively, XO activity can be determined spectrophotometrically by directly measuring the formation of uric acid from xanthine at an absorbance of 295 nm.[7]
Q3: What are the common causes of variability in enzyme inhibitor assays?
A3: Variability in enzyme inhibitor assays can stem from several factors. These include the instability of assay components (enzyme, substrate, or inhibitor), changes in assay conditions such as pH and temperature, and product inhibition where the product of the reaction inhibits the enzyme.[8][9] The source and preparation of the enzyme, as well as the genetic background of the donor if using biological samples, can also contribute to variability.[10] In plate-based assays, an "edge effect" caused by increased evaporation in the outer wells can also lead to inconsistent results.[9]
Q4: How should I prepare and store my xanthine substrate solution?
A4: Xanthine is sparingly soluble in water but is soluble in acidic and sodium hydroxide solutions.[11][12] A common method is to dissolve it in a minimal volume of NaOH (e.g., 1 M NaOH) with gentle sonication if necessary, and then adjust the pH to the desired level for the assay buffer (typically pH 7.5).[7][11] Stock solutions of at least 10 mM xanthine in NaOH can be stored at 2-8°C for up to a week.[11][12]
Troubleshooting Guides
Issue 1: High Background Signal
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Ensure proper handling and storage of all kit components to prevent contamination. |
| Presence of Hydrogen Peroxide in Samples | Prepare a sample blank by omitting the Xanthine Oxidase Substrate Mix to measure and subtract the background signal from hydrogen peroxide already present in the sample. |
| High Concentration of Fluorescent Probe | For fluorescent assays, dilute the fluorescent peroxidase substrate 5 to 10-fold with the assay buffer just before use to reduce background fluorescence.[5] |
| Autoxidation of Substrate | Prepare substrate solutions fresh for each experiment. Avoid prolonged exposure to light and air. |
Issue 2: Low or No Signal
| Possible Cause | Suggested Solution |
| Incorrect Wavelength Settings | Verify that the plate reader is set to the correct excitation and emission wavelengths for the assay (e.g., colorimetric at 570 nm; fluorometric at Ex/Em = 535/587 nm).[5] |
| Inactivated Enzyme | Ensure the xanthine oxidase enzyme has been stored correctly at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Assay Buffer Not at Room Temperature | Allow the assay buffer to equilibrate to room temperature before use, as cold buffer can reduce enzyme activity.[6] |
| Incorrect Plate Type | For colorimetric assays, use clear flat-bottom plates. For fluorescence assays, use black plates with clear bottoms to minimize background and crosstalk. |
| Inhibitor Concentration Too High | If testing an inhibitor, ensure the concentration is not so high that it completely abolishes the signal. Perform a dose-response curve to find the optimal concentration range. |
Issue 3: High Well-to-Well Variability (High %CV)
| Possible Cause | Suggested Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each step. Equilibrate the pipette tip in each reagent before dispensing.[13] |
| "Edge Effect" in 96-well Plates | The "edge effect" is due to increased evaporation in the outer wells.[9] To mitigate this, avoid using the outermost wells of the plate or fill them with buffer or water to maintain a humid environment. |
| Inconsistent Incubation Times | Use a multichannel pipette to add reagents to multiple wells simultaneously to ensure consistent reaction start times. Read the plate at precise time intervals. |
| Inhibitor Precipitation | Visually inspect the wells for any signs of inhibitor precipitation. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent across all wells. |
| Temperature Fluctuations | Ensure the entire plate is at a stable and uniform temperature during the incubation and reading steps. Even a one-degree change can significantly alter enzyme activity.[9] |
Experimental Protocols
Protocol: Xanthine Oxidase Inhibitor Assay (Colorimetric)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.5).[14] Allow it to warm to room temperature before use.
-
Xanthine Solution (Substrate): Prepare a stock solution of xanthine. Xanthine is soluble in dilute NaOH.[7][11] For example, dissolve xanthine in a minimal volume of NaOH and then dilute with assay buffer to the final desired concentration.
-
Xanthine Oxidase (XO) Solution: Dilute the stock xanthine oxidase enzyme in cold assay buffer to the desired concentration (e.g., 0.1-0.2 units/mL).[14] Keep the diluted enzyme on ice until use.
-
Inhibitor Stock Solution (e.g., Xanthine oxidase-IN-13): Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Detection Reagent: Prepare the reaction mix containing the colorimetric probe and horseradish peroxidase according to the manufacturer's instructions.
2. Assay Procedure (96-well plate format):
-
Add Inhibitor: To appropriate wells, add a small volume (e.g., 1-2 µL) of the inhibitor at various concentrations. For control wells, add the same volume of solvent (e.g., DMSO).
-
Add Xanthine Oxidase: Add the diluted xanthine oxidase solution to all wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the xanthine substrate solution to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25°C). Measure the absorbance at 570 nm at multiple time points (kinetic assay) or at a single endpoint after a fixed incubation period.[5][6] It is crucial that measurements are taken within the linear range of the reaction.[6]
3. Data Analysis:
-
Calculate Reaction Rate: For a kinetic assay, determine the rate of reaction (change in absorbance per minute) for each well.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Visualizations
Caption: Xanthine Oxidase Catalytic Pathway.
Caption: Experimental Workflow for an XO Inhibitor Assay.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Xanthine oxidase assay [bio-protocol.org]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Optimizing Xanthine Oxidase-IN-13 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Xanthine oxidase-IN-13 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound with Xanthine Oxidase?
A1: For initial screening assays, a pre-incubation time of 15-30 minutes is a common starting point for enzyme inhibitors.[1] This allows for the inhibitor to bind to the enzyme before initiating the reaction by adding the substrate. However, the optimal time depends on the inhibitor's specific binding kinetics.
Q2: How do I know if the pre-incubation time is sufficient?
A2: The goal of pre-incubation is to allow the enzyme and inhibitor to reach equilibrium. If the pre-incubation time is too short, the measured potency (e.g., IC50 value) may be underestimated, especially for slow-binding or irreversible inhibitors. To determine if the pre-incubation time is sufficient, you can perform an IC50 shift assay, as detailed in the troubleshooting guide below.
Q3: What is time-dependent inhibition and is it relevant for this compound?
A3: Time-dependent inhibition occurs when the inhibitory potency of a compound increases with the duration of pre-incubation with the enzyme.[1] This can be due to slow binding, conformational changes in the enzyme-inhibitor complex, or irreversible covalent modification of the enzyme. It is crucial to determine if this compound is a time-dependent inhibitor to establish a robust and reproducible assay. An IC50 shift assay is the standard method to assess time-dependent inhibition.
Q4: What factors can influence the optimal incubation time?
A4: Several factors can affect the enzyme-inhibitor binding kinetics and thus the optimal incubation time, including:
-
Temperature: Enzyme kinetics are temperature-dependent. Ensure consistent temperature control throughout your experiments.
-
pH: The pH of the assay buffer can influence the ionization state of both the enzyme and the inhibitor, affecting their interaction.[2]
-
Concentration of enzyme and inhibitor: The concentrations of both the enzyme and this compound will impact the time required to reach equilibrium.
Troubleshooting Guide: Optimizing Pre-incubation Time
A common issue encountered during in-vitro enzyme assays is determining the appropriate pre-incubation time for the enzyme and inhibitor. This guide provides a systematic approach to optimize the pre-incubation time for this compound.
Issue: Inconsistent or lower-than-expected potency (IC50) of this compound.
This could be a sign of sub-optimal pre-incubation time, where the inhibitor has not reached equilibrium with the enzyme before the reaction is initiated.
Solution: Perform an IC50 Shift Assay.
An IC50 shift assay is a straightforward method to evaluate time-dependent inhibition and determine an adequate pre-incubation time. The principle is to measure the IC50 value at different pre-incubation times. A significant decrease in the IC50 value with increased pre-incubation time indicates time-dependent inhibition.
Experimental Protocols
Protocol: IC50 Shift Assay for this compound
This protocol outlines the steps to determine if this compound exhibits time-dependent inhibition and to identify an optimal pre-incubation time. The assay is based on a typical Xanthine Oxidase activity assay that measures the formation of uric acid or hydrogen peroxide.
Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
This compound
-
Xanthine (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Detection Reagent (e.g., Amplex Red for H2O2 detection or a spectrophotometer to measure uric acid formation at ~295 nm)
-
96-well microplates (black plates for fluorescence, clear plates for absorbance)
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of Xanthine Oxidase in the assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare a working solution of Xanthine in the assay buffer.
-
-
Experimental Setup:
-
Design a plate layout to test a range of this compound concentrations at different pre-incubation time points (e.g., 5, 15, 30, and 60 minutes).
-
Include controls: no inhibitor (enzyme activity control) and no enzyme (background control).
-
-
Pre-incubation:
-
In the wells of the 96-well plate, add a fixed volume of the Xanthine Oxidase solution.
-
Add the corresponding dilutions of this compound to the wells.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for the designated pre-incubation times.
-
-
Initiate Reaction:
-
After the respective pre-incubation times, initiate the enzymatic reaction by adding a fixed volume of the Xanthine solution to all wells simultaneously (a multichannel pipette is recommended).
-
-
Measure Activity:
-
Immediately begin monitoring the change in signal (absorbance or fluorescence) over a set period (e.g., 10-20 minutes) using a plate reader. The reaction should be in the linear range.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each concentration of this compound at each pre-incubation time point.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time.
-
Determine the IC50 value for each pre-incubation time by fitting the data to a suitable dose-response curve.
-
Data Presentation
The results of the IC50 shift assay can be summarized in the following table for easy comparison:
| Pre-incubation Time (minutes) | IC50 of this compound (µM) |
| 5 | Insert Value |
| 15 | Insert Value |
| 30 | Insert Value |
| 60 | Insert Value |
Interpretation:
-
No significant shift in IC50: If the IC50 values are similar across all pre-incubation times, this compound is likely a rapid and reversible inhibitor. A shorter pre-incubation time (e.g., 15 minutes) can be chosen for future experiments to ensure consistency.
-
Significant shift in IC50: If the IC50 value decreases as the pre-incubation time increases and then plateaus, this compound is a time-dependent inhibitor. The optimal pre-incubation time is the point at which the IC50 value stabilizes.
Mandatory Visualization
Caption: Workflow for Optimizing Inhibitor Incubation Time.
Caption: Inhibition of the Xanthine Oxidase Pathway.
References
inconsistent results with Xanthine oxidase-IN-13 experiments
Welcome to the technical support center for experiments involving Xanthine Oxidase-IN-13 (XO-IN-13). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of xanthine oxidase (XO). Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] By inhibiting this enzyme, XO-IN-13 blocks the production of uric acid. The specific binding mechanism of XO-IN-13 to the molybdenum active site of xanthine oxidase is currently under investigation, but it is believed to act as a competitive inhibitor.
Q2: What are the expected outcomes of a successful XO-IN-13 experiment?
A2: In a successful in vitro enzyme inhibition assay, you should observe a dose-dependent decrease in the rate of uric acid or hydrogen peroxide production with increasing concentrations of XO-IN-13. In cell-based assays, treatment with XO-IN-13 should lead to a reduction in intracellular and secreted uric acid levels.
Q3: What are some common causes of inconsistent results in xanthine oxidase assays?
A3: Inconsistent results in xanthine oxidase assays can arise from several factors, including variability in enzyme activity, substrate and inhibitor stability, improper assay conditions (pH, temperature), and the presence of interfering substances in the sample.[3] Careful control of these variables is crucial for reproducible data.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for XO-IN-13
| Potential Cause | Troubleshooting Step |
| Degraded XO-IN-13 | Ensure your XO-IN-13 stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles. Prepare new dilutions for each experiment. |
| Inactive Xanthine Oxidase Enzyme | Verify the activity of your xanthine oxidase enzyme stock using a standard substrate reaction without the inhibitor. Ensure the enzyme has been stored at the recommended temperature. |
| Incorrect Assay Conditions | Enzymes are sensitive to pH and temperature. Confirm that your assay buffer is at the optimal pH for xanthine oxidase (typically pH 7.5-8.5) and that the incubation temperature is stable and consistent across experiments.[4][5] |
| High Substrate Concentration | If the concentration of xanthine is too high relative to its Km value, it can make it difficult to observe competitive inhibition. Consider performing the assay with a xanthine concentration at or near its Km.[3] |
Issue 2: High variability between replicate wells
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents, especially small volumes of the inhibitor and enzyme. Use calibrated pipettes and pre-wet the tips. |
| Incomplete Mixing | Gently mix the contents of each well after the addition of each reagent, particularly after adding the enzyme and substrate. Avoid introducing bubbles. |
| Edge Effects in Microplate | To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate. Fill the outer wells with buffer or water. |
| Precipitation of XO-IN-13 | Visually inspect the wells for any signs of compound precipitation. If observed, you may need to adjust the solvent concentration or use a different vehicle. |
Issue 3: No inhibition observed at expected concentrations
| Potential Cause | Troubleshooting Step |
| Incorrect XO-IN-13 Concentration | Double-check the calculations for your serial dilutions. It is advisable to confirm the concentration of your stock solution spectrophotometrically if possible. |
| Presence of Interfering Substances | Components in your sample or buffer, such as certain salts or detergents, could interfere with the inhibitor's activity.[3] Run a control with the vehicle solvent to ensure it does not affect the enzyme's activity. |
| Time-Dependent Inhibition | The inhibitory effect of some compounds can be time-dependent. Standardize the pre-incubation time of the enzyme with XO-IN-13 before adding the substrate. |
Data Presentation
Table 1: Comparative IC50 Values of Xanthine Oxidase Inhibitors
| Inhibitor | IC50 Value (µM) | Notes |
| Allopurinol | 6.96 - 9.2 | Standard clinical inhibitor.[6] |
| Febuxostat | 0.01 - 0.03 | A potent, non-purine selective inhibitor. |
| Caffeic Acid | 53.45 - 85.3 | A natural phenolic compound with moderate inhibitory activity.[6] |
| Quercetin | 2.3 - 4.5 | A flavonoid with potent XO inhibitory activity.[6] |
| XO-IN-13 (Expected) | < 0.1 | Expected potency based on preliminary data. |
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard methods for determining xanthine oxidase activity by measuring the formation of uric acid.[5]
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Xanthine Solution: Prepare a stock solution of xanthine in a minimal volume of NaOH and dilute with assay buffer to the desired final concentration (e.g., 100 µM). The pH should be adjusted to 7.5.[5]
-
Xanthine Oxidase Solution: Dilute xanthine oxidase to a final concentration of 0.05 U/mL in cold assay buffer.[5]
-
XO-IN-13 Stock Solution: Prepare a 10 mM stock solution of XO-IN-13 in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of XO-IN-13 in the assay buffer.
-
In a 96-well UV-transparent plate, add 20 µL of the XO-IN-13 dilutions or vehicle control (for the uninhibited reaction).
-
Add 130 µL of the xanthine solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the XO-IN-13 concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression.[3]
-
Visualizations
Caption: Xanthine Oxidase Catalytic Pathway and Inhibition by XO-IN-13.
Caption: Workflow for the In Vitro Xanthine Oxidase Inhibition Assay.
Caption: Troubleshooting Logic Flowchart for Inconsistent XO-IN-13 Results.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Xanthine oxidase assay [bio-protocol.org]
- 6. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
Xanthine oxidase-IN-13 precipitation in media issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Xanthine Oxidase-IN-13 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a selective inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.[1] It is used in research, particularly in studies related to inflammatory conditions like arthritis.[2] Key properties are summarized in the table below.
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of small molecule inhibitors like this compound is a common issue, often occurring when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium.[3][4] This can happen immediately upon addition of a concentrated stock solution (often in DMSO) to the media, a phenomenon known as "crashing out," or it can occur over time during incubation.[3][5]
Q3: Can I use the media if a precipitate is visible?
It is strongly advised not to use media with a visible precipitate. The presence of solid particles indicates that the actual concentration of this compound in solution is lower than intended and unknown, which will lead to inaccurate and unreliable experimental results.[6] Furthermore, the precipitate itself could have unintended effects on the cells.[6]
Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important?
-
Kinetic Solubility: This refers to the concentration of a compound that can be achieved when a stock solution (e.g., in DMSO) is rapidly diluted into an aqueous buffer. It often represents a temporary, supersaturated state.[6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions over time.[6]
A compound might initially appear soluble (kinetic solubility) but then precipitate out during your experiment as it reaches its lower thermodynamic solubility limit.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or precipitate formation when adding the this compound stock solution to your cell culture media, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the media is higher than its aqueous solubility. | Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration in your specific media. |
| Rapid Dilution Shock | Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent change, leading to the hydrophobic compound "crashing out."[3] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Add the compound solution dropwise while gently swirling the media. |
| Low Media Temperature | The solubility of many compounds, including potentially this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[3] |
| High DMSO Concentration | While DMSO aids in initial solubilization, the final concentration in the media should be kept low (typically <0.5%) to avoid solvent toxicity and solubility issues.[7] | Prepare a more concentrated initial stock solution in DMSO, so a smaller volume is needed for the final dilution into the media. |
Issue 2: Precipitation Over Time During Incubation
If the media is initially clear but a precipitate forms during incubation, the following factors may be responsible.
| Potential Cause | Explanation | Recommended Solution |
| Thermodynamic Insolubility | The compound is falling out of a supersaturated solution as it reaches its true thermodynamic solubility limit over time.[6] | Lower the final working concentration of this compound. |
| Interaction with Media Components | The compound may be interacting with components in the media, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[5] | Try reducing the serum percentage in your media, if compatible with your cell line's health. |
| Media Evaporation | Evaporation from the culture vessel can concentrate all media components, including this compound, pushing its concentration above the solubility limit.[3] | Ensure proper humidification of the incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.[3] |
| Temperature Fluctuations | Repeatedly removing the culture plates or flasks from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator chamber.[3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration
This protocol helps you visually determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
96-well plate
-
Microplate reader or visual inspection
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of your high-concentration stock in 100% DMSO to create a range of stock concentrations.
-
Dilution in Media: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 198 µL) of your pre-warmed complete cell culture medium. This creates a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours). You can also quantify turbidity by measuring the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.[5] The highest concentration that remains clear is your maximum working concentration under these conditions.
Visualizations
Caption: A flowchart for troubleshooting common precipitation issues with this compound.
Caption: Inhibition of the xanthine oxidase pathway by this compound.
References
Technical Support Center: Controlling for Off-Target Effects of Xanthine Oxidase-IN-13
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for controlling the off-target effects of Xanthine oxidase-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported on-target activity?
A1: this compound (also referred to as Compound 10) is a selective inhibitor of xanthine oxidase. It has a reported IC50 of 149.56 μM for bovine xanthine oxidase and is suggested for research related to inflammatory arthritis.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target. For this compound, this means it could inhibit other enzymes or bind to other proteins in the cell, leading to unforeseen biological consequences, cellular toxicity, or misinterpretation of experimental results.
Q3: How can I begin to assess the selectivity of my batch of this compound?
A3: A multi-pronged approach is recommended. Start with a literature review to find any published selectivity data. The crucial next step is to experimentally determine its potency and selectivity against a panel of related enzymes or a broader kinase panel. This is typically achieved through in vitro biochemical assays.
Q4: What is the difference between direct and indirect off-target effects?
A4: A direct off-target effect occurs when this compound binds to and inhibits a protein other than xanthine oxidase. An indirect off-target effect is a downstream consequence of on-target or direct off-target inhibition. For example, inhibiting xanthine oxidase might alter the cellular environment in a way that indirectly affects the activity of other signaling pathways.
Q5: Can off-target effects ever be beneficial?
A5: In some instances, the off-target activity of a compound can contribute to its therapeutic efficacy, a concept known as polypharmacology. However, for research purposes, it is critical to distinguish between on-target and off-target effects to accurately understand the biological role of xanthine oxidase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Unexpected or inconsistent cellular phenotype observed. | The observed effect may be due to inhibition of an unknown off-target protein. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Use a structurally unrelated xanthine oxidase inhibitor as a control. 3. Perform a target knockdown (e.g., using siRNA or CRISPR) of xanthine oxidase to see if the phenotype is replicated. | Consistent results with a different inhibitor or target knockdown support an on-target effect. Discrepancies suggest off-target activity. |
| High levels of cytotoxicity at effective concentrations. | 1. The compound may have poor solubility in your cell culture media, leading to precipitation and non-specific toxicity. 2. The cytotoxicity may be a result of inhibiting an essential off-target protein. | 1. Verify the solubility of this compound in your experimental media and always include a vehicle control (e.g., DMSO). 2. Conduct a kinome-wide selectivity screen to identify potential off-target kinases that could be responsible for the toxicity. | Improved cell viability with optimized compound concentration and solubility. Identification of potential off-target liabilities. |
| Discrepancy between in vitro potency (IC50) and cellular activity. | 1. Poor cell permeability of the compound. 2. The compound is being actively transported out of the cell. 3. High intracellular ATP concentrations can compete with ATP-competitive inhibitors (though XO is not a kinase). | 1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. 2. Use cell lines with known differences in drug transporter expression. | Confirmation of target binding within a cellular context will help to understand the discrepancy between biochemical and cellular assay results. |
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for this compound. Note: The Kinase Selectivity Profile is a hypothetical example for illustrative purposes, as a comprehensive screen for this specific compound is not publicly available.
Table 1: On-Target Potency of this compound
| Target | Assay Type | IC50 (μM) | Reference |
| Bovine Xanthine Oxidase | Biochemical | 149.56 | [1] |
Table 2: Illustrative Kinase Selectivity Profile for "Inhibitor-X" (Hypothetical Data)
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) | Notes |
| Xanthine Oxidase (On-Target) | 95% | 1.5 | Primary Target |
| Kinase A | 85% | 5.2 | Potential Off-Target |
| Kinase B | 45% | > 20 | Weak Interaction |
| Kinase C | 10% | > 50 | Negligible Interaction |
| Kinase D | 90% | 3.8 | Significant Off-Target |
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a common method to determine the IC50 value of this compound.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
This compound
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the inhibitor in phosphate buffer.
-
In a 96-well plate, add xanthine solution to each well.
-
Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding xanthine oxidase solution to all wells.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. This change in stability can be detected by heating the cells and quantifying the amount of soluble protein remaining.
Materials:
-
Cells expressing xanthine oxidase
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermocycler
-
Lysis buffer
-
Western blot or ELISA reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermocycler (e.g., 37°C to 70°C) for 3 minutes.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble xanthine oxidase in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble protein against the temperature for each inhibitor concentration to generate melting curves. A shift in the melting curve indicates target engagement.
Protocol 3: Proteome-wide Off-Target Identification using Affinity Chromatography
Principle: An immobilized version of the inhibitor is used to "fish" for binding partners from a cell lysate. These binding partners are then identified by mass spectrometry.
Materials:
-
This compound analog with a linker for immobilization
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell culture and lysis reagents
-
Wash buffers of increasing stringency
-
Elution buffer
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Covalently attach the this compound analog to the affinity resin.
-
Prepare a native cell lysate.
-
Pre-clear the lysate by incubating it with control beads (without the inhibitor).
-
Incubate the pre-cleared lysate with the inhibitor-immobilized beads.
-
As controls, incubate lysate with control beads and another aliquot pre-incubated with an excess of free inhibitor (competition experiment).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Digest the eluted proteins into peptides with trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Compare the proteins identified from the inhibitor beads to the control and competition experiments to identify specific off-targets.
Visualizations
Caption: Simplified signaling pathway of Xanthine Oxidase.
References
improving the reproducibility of Xanthine oxidase-IN-13 data
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Xanthine Oxidase-IN-13?
A1: While specific data for this compound is unavailable, it is presumed to be an inhibitor of xanthine oxidase. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] By inhibiting this enzyme, this compound would reduce the production of uric acid. The inhibition could be competitive, non-competitive, or mixed-type, which would need to be determined experimentally.
Q2: How should I prepare and store this compound stock solutions?
A2: As a novel small molecule inhibitor, this compound is likely soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can typically be stored at -80°C for up to six months. For daily use, fresh working solutions should be prepared from the stock. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[3]
Q3: What are the expected downstream effects of this compound in a cell-based or in vivo model?
A3: Inhibition of xanthine oxidase by this compound is expected to lead to a dose-dependent decrease in the production of uric acid and an increase in the levels of its precursors, hypoxanthine and xanthine.[4] In cellular models, this can modulate intracellular and extracellular uric acid levels, potentially impacting downstream signaling pathways associated with uric acid, such as those involving inflammation and oxidative stress.[5][6]
Q4: Are there any known off-target effects for xanthine oxidase inhibitors?
A4: While specific off-target effects of this compound would need to be determined, other xanthine oxidase inhibitors have reported side effects. For instance, febuxostat has been associated with increases in liver enzymes and, in some cases, cardiovascular events.[7][8] Allopurinol can cause hypersensitivity reactions.[8] It is crucial to perform off-target profiling for any new inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values | - Inconsistent inhibitor dilution preparation.- Instability of the inhibitor in the assay buffer.- Variation in enzyme activity between batches.- Pipetting errors. | - Prepare fresh serial dilutions for each experiment.- Run a stability control of the inhibitor in the assay buffer over the experiment's duration.- Standardize enzyme concentration and use a positive control (e.g., allopurinol) in every assay.- Use calibrated pipettes and ensure proper mixing. |
| No or weak inhibition observed | - Incorrect concentration of the inhibitor.- Inactive inhibitor due to improper storage or degradation.- High substrate concentration in the assay.- Assay conditions (pH, temperature) are not optimal for inhibitor binding. | - Verify the concentration of the stock solution.- Use a fresh aliquot of the inhibitor and verify its integrity.- Perform the assay with a substrate concentration close to the Michaelis constant (Km) value.- Optimize assay buffer pH and incubation temperature.[9] |
| High background signal in the assay | - Autofluorescence/absorbance of this compound.- Endogenous xanthine oxidase activity in sample lysates.- Non-enzymatic degradation of the substrate. | - Run a control with the inhibitor alone in the assay buffer to measure its intrinsic signal.- Include a "sample blank" control without the addition of exogenous xanthine oxidase.- Run a control with the substrate in the assay buffer without the enzyme to check for stability. |
| Precipitation of the inhibitor in the assay well | - Poor solubility of the inhibitor in the aqueous assay buffer. | - Decrease the final concentration of the inhibitor.- Increase the percentage of DMSO in the final assay volume (while ensuring it does not exceed a level that inhibits the enzyme, typically <1%).- Test alternative co-solvents if compatible with the assay. |
Data Presentation
Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of this compound
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 5.2 | Competitive |
| Allopurinol (Control) | 8.9 | Competitive |
| Febuxostat (Control) | 0.02 | Mixed |
Note: These are hypothetical data for illustrative purposes.
Table 2: Effect of this compound on Uric Acid Levels in a Cell-Based Assay
| Treatment | Concentration (µM) | Uric Acid Production (% of Control) |
| Vehicle (0.5% DMSO) | - | 100 ± 5.2 |
| This compound | 1 | 78 ± 4.1 |
| This compound | 5 | 45 ± 3.5 |
| This compound | 10 | 21 ± 2.8 |
| Allopurinol | 10 | 35 ± 3.1 |
Note: These are hypothetical data for illustrative purposes.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is based on the spectrophotometric measurement of uric acid formation at 295 nm.[10]
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare Reagents:
-
Dissolve xanthine in the phosphate buffer to a final concentration of 150 µM. The solubility can be increased by adding a minimal volume of NaOH and then neutralizing the pH.[10]
-
Prepare a stock solution of this compound and allopurinol in DMSO.
-
Prepare serial dilutions of the inhibitors in phosphate buffer. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
Dilute xanthine oxidase in cold phosphate buffer to a final concentration of 0.05 U/mL. Prepare this solution fresh before use.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the inhibitor dilutions or vehicle control (buffer with DMSO).
-
Add 50 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 100 µL of the xanthine solution to each well.
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Signaling pathway of Xanthine Oxidase and its inhibition.
Caption: Workflow for in vitro xanthine oxidase inhibition assay.
Caption: Logical workflow for troubleshooting inconsistent data.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Influence of xanthine oxidase inhibitors on all-cause mortality in adults: a systematic review and meta-analysis | Nowak | Cardiology Journal [journals.viamedica.pl]
- 5. Frontiers | Xanthine oxidase inhibitors treatment or discontinuation effects on mortality: evidence of xanthine oxidase inhibitors withdrawal syndrome [frontiersin.org]
- 6. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side Effects and Interactions of the Xanthine Oxidase Inhibitor Febuxostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Xanthine oxidase assay [bio-protocol.org]
Technical Support Center: Xanthine Oxidase-IN-13
Welcome to the technical support center for Xanthine oxidase-IN-13. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers resolve issues related to low inhibitory activity during their experiments.
Frequently Asked Questions (FAQs)
This section addresses common problems encountered when observing lower-than-expected activity for this compound. The primary issue is typically not a lack of enzyme activity, but a failure to observe potent inhibition of the enzyme.
Problem Area: Inhibitor & Reagent Integrity
Q1: My this compound isn't inhibiting the enzyme. Could the inhibitor itself be the problem?
A: Yes, this is a common starting point for troubleshooting. Several factors related to the inhibitor's integrity can lead to poor performance:
-
Improper Storage: this compound should be stored according to the conditions specified on its Certificate of Analysis.[1] Deviations from recommended temperatures can lead to degradation.
-
Incomplete Dissolution: The inhibitor must be fully dissolved to be active. Ensure you are using an appropriate solvent and that no precipitate is visible in your stock solution.
-
Incorrect Dilutions: Carefully double-check all calculations for preparing your stock solution and subsequent serial dilutions. A simple calculation error can lead to a much lower final concentration in the assay than intended.
Q2: How should I properly prepare and store the Xanthine substrate?
A: The stability of the substrate is crucial. Xanthine is only slightly soluble in water but dissolves in sodium hydroxide (NaOH) solutions.[2] A common method is to dissolve it in a minimal volume of NaOH and then adjust the pH to 7.5.[3] Stock solutions in NaOH can typically be stored at 2-8°C for about a week.[2]
Problem Area: Enzyme Quality and Concentration
Q3: How do I know if my Xanthine Oxidase (XO) enzyme is active?
A: Before testing any inhibitor, you must validate the activity of the enzyme itself. A low-quality or inactive enzyme will render any inhibition data meaningless.
-
Run a "No Inhibitor" Control: This is the most critical control. You should observe a robust and linear increase in signal (e.g., absorbance at 295 nm) over time.[3]
-
Check the Source: Enzyme activity can vary significantly between suppliers and even between lots. In some reported cases, switching to a new batch of enzyme from a reliable supplier resolved assay issues.[4]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your enzyme stock upon receipt and store it at -20°C or -80°C to prevent activity loss from repeated temperature changes.[5] Adding glycerol (e.g., 5%) may improve long-term stability.[5]
Q4: Could the concentration of Xanthine Oxidase in my assay be too high?
A: Yes. If the enzyme concentration is excessively high, the amount of inhibitor may be insufficient to produce a measurable decrease in activity. It is important to use an enzyme concentration that results in a steady, linear reaction rate that is well within the detection limits of your instrument.[6]
Problem Area: Assay Conditions and Setup
Q5: Are my assay buffer and reaction conditions optimal?
A: Sub-optimal conditions can dramatically affect enzyme activity and, consequently, the apparent inhibitor potency.
-
pH: Xanthine oxidase typically exhibits optimal activity around pH 7.5.[3][6] Significant deviations can reduce enzyme function.[7]
-
Temperature: Assays are generally performed at a constant temperature, such as 25°C or room temperature.[3][6] Ensure your reaction plate is properly equilibrated.
-
Substrate Concentration: The concentration of xanthine can influence the apparent potency of a competitive inhibitor. If the substrate concentration is too far above the Michaelis constant (Km), a competitive inhibitor will appear less effective.[8]
-
Positive Control: Always include a well-characterized xanthine oxidase inhibitor, such as Allopurinol, as a positive control.[3] If Allopurinol shows potent inhibition but this compound does not, the issue is likely specific to your test compound. If neither works, the problem lies within the general assay setup.
Troubleshooting Workflow
If you are experiencing low inhibitory activity, follow this logical workflow to diagnose the potential cause.
Caption: A step-by-step workflow for diagnosing the cause of low inhibitory activity.
Biochemical Pathway and Inhibition Mechanism
Xanthine oxidase is a key enzyme in purine catabolism, converting hypoxanthine to xanthine and finally to uric acid. This process generates reactive oxygen species (ROS) as byproducts. This compound acts by inhibiting the enzyme, thereby blocking this pathway.
Caption: The purine degradation pathway catalyzed by Xanthine Oxidase and blocked by its inhibitor.
Reference Data & Protocols
Data Summary Tables
Table 1: Troubleshooting Checklist
| Potential Issue | Recommended Action |
| Inhibitor Degradation | Prepare fresh stock solutions. Verify storage conditions. |
| Inhibitor Precipitation | Check solubility in assay buffer. Use a co-solvent like DMSO if necessary, ensuring final concentration is low (<1%). |
| Inactive Enzyme | Run a no-inhibitor control. Purchase new enzyme from a reputable source if activity is low or absent.[4] |
| Sub-optimal pH | Prepare assay buffer to pH 7.5.[3] Verify with a calibrated pH meter. |
| Incorrect Wavelength | For spectrophotometric assays, measure uric acid formation at 290-295 nm.[3][6] |
| High Enzyme/Substrate | Titrate the enzyme to find a concentration that gives a linear rate. Use substrate concentration around the Km value. |
Table 2: Recommended Assay Component Concentrations
| Component | Typical Concentration Range | Notes |
| Assay Buffer | 50-100 mM Phosphate or Tris-HCl, pH 7.5 | Ensure buffer components do not interfere with the assay.[8] |
| Xanthine (Substrate) | 20-100 µM | The final concentration should be optimized for your specific enzyme lot.[3] |
| Xanthine Oxidase | 0.01-0.1 U/mL | Titrate to achieve a linear rate of ~0.02-0.05 ΔAbs/min.[6] |
| This compound | Varies (nM to µM range) | Perform a dose-response curve to determine IC50. The reported IC50 is 149.56 μM.[1] |
Experimental Protocol: Spectrophotometric Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound by monitoring the increase in absorbance from uric acid formation.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5. Allow to warm to room temperature before use.
-
Xanthine Oxidase (XO) Stock: Prepare a 0.5 U/mL stock solution in cold Assay Buffer. Store on ice during use.[3]
-
Xanthine Substrate Stock: Prepare a 1 mM stock solution by dissolving xanthine in a minimal volume of 1 M NaOH, then diluting with Assay Buffer and adjusting the pH to 7.5.[3]
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions from this stock in Assay Buffer.
2. Assay Procedure (96-well UV-transparent plate):
-
Add 160 µL of Assay Buffer to each well.
-
Add 10 µL of your inhibitor dilution (or vehicle control, e.g., DMSO in buffer) to the appropriate wells.
-
Add 10 µL of XO stock solution (final concentration ~0.025 U/mL) to all wells.
-
Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of Xanthine substrate stock (final concentration ~100 µM).
-
Immediately place the plate in a spectrophotometer and begin reading the absorbance at 295 nm every 30 seconds for 5-10 minutes.[3]
3. Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Xanthine oxidase assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. monash.edu [monash.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility of Xanthine Oxidase-IN-13 in PBS
For researchers and drug development professionals utilizing Xanthine oxidase-IN-13, achieving adequate solubility in physiological buffers like Phosphate-Buffered Saline (PBS) is crucial for obtaining reliable and reproducible experimental results. This guide provides a structured approach to troubleshoot and overcome solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in PBS important?
This compound is a selective inhibitor of xanthine oxidase, with a reported IC50 of 149.56 μM for the bovine enzyme.[1] For in vitro and cellular assays, dissolving the compound in a physiologically compatible buffer like PBS is essential to maintain pH and osmotic balance, ensuring the biological relevance of the experimental findings.
Q2: I tried dissolving this compound directly in PBS and it precipitated. What should I do?
Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. This technical guide provides a step-by-step workflow to address this issue.
Q3: What organic solvents are recommended for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving a wide range of organic molecules for biological assays.[2] It is a good starting point for this compound. Other potential organic solvents include ethanol, methanol, or N,N-dimethylformamide (DMF). The choice of solvent may depend on the specific requirements and tolerance of your experimental system.
Q4: What is the maximum concentration of DMSO my experiment can tolerate?
The tolerance to DMSO varies significantly between cell types and assay systems.[3] As a general guideline, the final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally below 0.5% (v/v), and for many cell-based assays, a concentration of less than 0.1% is recommended to avoid solvent-induced artifacts.[2][4][5] It is crucial to always include a vehicle control (your final buffer containing the same concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.
Troubleshooting Workflow for Solubilizing this compound
If you are encountering solubility issues with this compound in PBS, follow this systematic troubleshooting workflow.
Caption: A troubleshooting workflow for dissolving this compound in PBS.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the first and most common method to try.
Objective: To prepare a high-concentration stock solution of this compound that can be diluted into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Dilution into PBS:
-
Perform serial dilutions of the DMSO stock solution in DMSO if lower concentrations are needed for the final dilution step.
-
To prepare the final working solution, add the DMSO stock dropwise to the PBS buffer while vortexing to ensure rapid mixing and minimize local concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration in the PBS solution is within the tolerated limits of your assay (e.g., <0.5%).
Protocol 2: Using Co-solvents to Enhance Solubility
If direct dilution from a DMSO stock into PBS results in precipitation, the use of a co-solvent in the final aqueous solution can help maintain solubility.
Objective: To increase the solubility of this compound in PBS by incorporating a water-miscible organic solvent.
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Prepare a PBS solution containing a small percentage of a co-solvent (e.g., 1-10% ethanol or PEG 400). The final concentration of the co-solvent will need to be optimized for your specific assay.
-
Slowly add the DMSO stock solution to the co-solvent-containing PBS while vortexing.
-
Observe for any signs of precipitation.
| Co-solvent | Typical Starting Concentration in PBS | Notes |
| Ethanol | 1-5% (v/v) | Can be toxic to some cells at higher concentrations. |
| PEG 400 | 5-10% (v/v) | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 1-5% (v/v) | Another commonly used and generally safe co-solvent. |
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[6][7][8]
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
PBS
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the cyclodextrin in PBS (e.g., 10-50 mM HP-β-CD). Warming the solution may be necessary to fully dissolve the cyclodextrin.
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle heating for several hours to overnight to allow for complex formation.
-
Alternatively, prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (like methanol or ethanol) and add this to the stirring cyclodextrin solution. The organic solvent can then be removed by evaporation.
-
Filter the final solution through a 0.22 µm filter to remove any undissolved compound.
Caption: Formation of a soluble inclusion complex between this compound and cyclodextrin.
Protocol 4: Preparation of a Solid Dispersion
A solid dispersion involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate.[9][10][11] This is a more advanced technique generally used in formulation development.
Objective: To create a solid formulation of this compound with enhanced aqueous dissolution.
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)
Solvent Evaporation Method (Lab Scale):
-
Dissolve both this compound and the chosen carrier (e.g., PVP) in a common volatile organic solvent (e.g., methanol or ethanol).
-
The ratio of drug to carrier needs to be optimized but can start at 1:1 to 1:10 (w/w).
-
Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be scraped and milled into a fine powder. This powder should exhibit improved dissolution in PBS compared to the crystalline drug.
Summary of Quantitative Data for Solubilization Strategies
| Method | Key Parameters to Optimize | Expected Outcome |
| DMSO Stock Dilution | Final DMSO concentration | A clear solution at the desired final concentration. |
| Co-solvents | Type and concentration of co-solvent | Increased solubility in the final aqueous medium. |
| Cyclodextrins | Type and concentration of cyclodextrin, complexation time | Formation of a soluble inclusion complex. |
| Solid Dispersion | Drug-to-carrier ratio, choice of carrier | A solid powder with enhanced dissolution rate in PBS. |
By systematically applying these troubleshooting steps and protocols, researchers can overcome the solubility challenges associated with this compound and proceed with their experiments with a well-dissolved and biologically active compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glasp.co [glasp.co]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. humapub.com [humapub.com]
- 7. csmres.co.uk [csmres.co.uk]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. crsubscription.com [crsubscription.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Xanthine Oxidase Inhibition Assays in Serum
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the impact of serum proteins on the activity of xanthine oxidase (XO) inhibitors, such as Xanthine Oxidase-IN-13.
Note: Information on "this compound" is not publicly available. This document uses "this compound" as a representative model for a typical small molecule xanthine oxidase inhibitor. The principles and protocols described are broadly applicable to studying similar compounds in biological matrices.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the inhibitory potency (IC50) of my compound, this compound, significantly lower when tested in serum compared to a simple buffer?
A1: The most common reason for a decrease in inhibitor potency in serum is plasma protein binding. Serum contains a high concentration of proteins, with human serum albumin (HSA) being the most abundant.[1] Small molecule inhibitors often bind to these proteins, primarily HSA, which sequesters the inhibitor and reduces its free concentration available to interact with the target enzyme, Xanthine Oxidase.[2][3] According to the "free drug theory," only the unbound fraction of the inhibitor is pharmacologically active.[1] This leads to a rightward shift in the dose-response curve and a higher apparent IC50 value.
Q2: How can I quantify the effect of serum protein binding on this compound?
A2: You can quantify the effect by comparing the IC50 values obtained in assay buffer versus those obtained in the presence of a defined concentration of serum or a specific protein like HSA. A significant increase in the IC50 value in the presence of serum indicates protein binding.[2] For a more direct measure, techniques like equilibrium dialysis or ultrafiltration can be used to determine the fraction of the inhibitor that is bound to serum proteins.
Q3: My assay uses a fluorometric or colorimetric readout based on hydrogen peroxide (H2O2) detection. Could serum itself interfere with the assay?
A3: Yes, serum and plasma can contain endogenous substances that interfere with XO assays.[4] For assays that measure H2O2 production, serum may contain endogenous H2O2 or other reactive oxygen species (ROS) that can create a high background signal. It is crucial to run a "sample blank" control containing the serum and all assay reagents except the xanthine substrate. The signal from this blank should be subtracted from your sample readings to correct for this background.
Q4: Besides protein binding, are there other factors in serum that could affect my results?
A4: Yes. Serum contains various small molecules and ions that could potentially affect enzyme activity or stability. It also has its own buffering capacity, which could slightly alter the final pH of the assay if not properly controlled. Furthermore, some assay kits warn that certain substances like EDTA (>0.5 mM), sodium azide, and high concentrations of detergents can interfere with the reaction.[4] Always ensure your final assay conditions are consistent across all wells.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Endogenous H2O2 or other reactive species in the serum sample.2. Contaminated buffers or reagents.3. Substrate instability or auto-oxidation. | 1. Run a "serum blank" control (serum + assay reagents, but no xanthine substrate). Subtract this value from all readings.2. Prepare all buffers and substrate solutions fresh before each experiment.[5]3. Check the stability of your substrate under assay conditions. |
| Low or No Inhibition in Serum | 1. High Protein Binding: The free concentration of this compound is too low to cause significant inhibition.[1][2]2. Inhibitor Degradation: The inhibitor may be unstable or metabolized by enzymes in the serum. | 1. Increase the concentration range of the inhibitor tested to ensure you can achieve a full dose-response curve.2. Pre-incubate the inhibitor with serum for a relevant time period (e.g., 30-60 minutes) before starting the XO reaction to allow binding to reach equilibrium.3. Assess inhibitor stability in serum using methods like LC-MS. |
| Poor Reproducibility (High Well-to-Well Variability) | 1. Pipetting Errors: Inconsistent volumes, especially of concentrated inhibitor stocks or enzyme.[4]2. Inadequate Mixing: Reagents, especially viscous serum samples, are not mixed thoroughly in the wells.[6]3. Edge Effects: Evaporation from wells on the outer edges of the microplate.[6] | 1. Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing between each step. Prepare a master mix of reagents where possible.[4]2. After adding all components, mix the plate gently on a horizontal shaker for 30-60 seconds.[7]3. Avoid using the outer wells for critical samples. Alternatively, fill the outer wells with buffer/water to create a humidity barrier.[6] |
Section 3: Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of serum proteins on inhibitor activity.
Table 1: Apparent IC50 of this compound in Different Assay Media
| Assay Medium | Protein Concentration | Apparent IC50 (nM) | Fold Shift (vs. Buffer) |
| Phosphate Buffer (pH 7.5) | 0% | 50 | 1.0 |
| Buffer + 10% FBS | ~4 mg/mL | 450 | 9.0 |
| Buffer + 50% Human Serum | ~35 mg/mL | 2,500 | 50.0 |
This table illustrates how the measured potency (IC50) of an inhibitor decreases dramatically as the concentration of serum proteins increases.
Table 2: Representative Binding Affinities of Small Molecules to Human Serum Albumin (HSA)
| Compound Type | Example | Binding Affinity (Ka, M⁻¹) | Reference |
| Diphenyl Ether | Unsubstituted | 1.70 x 10⁵ | [1] |
| Coumarin | Substituted (nonpolar) | 1.96 x 10⁵ | [1] |
| Tyrosine Kinase Inhibitor | Imatinib | 1.16 x 10⁴ | [8] |
This table provides context for the strong binding affinities that small molecules can have for HSA, which directly correlates with the reduction in their free, active concentration.[3]
Section 4: Experimental Protocols
Protocol 4.1: Measuring this compound Activity in Serum (Colorimetric)
This protocol is adapted from standard commercial assay kits and is designed to determine the IC50 of an inhibitor in a medium containing serum.[7]
Materials:
-
96-well clear, flat-bottom microplate
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine (substrate)
-
Test inhibitor (this compound)
-
Human Serum or Fetal Bovine Serum (FBS)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Detection Reagents (e.g., HRP, colorimetric probe like Amplex Red or similar)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm)
Procedure:
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in the desired final concentration of serum (e.g., 20% FBS in Assay Buffer).
-
Assay Plate Setup:
-
Sample Wells: Add 50 µL of the 2x inhibitor-serum solution to appropriate wells.
-
Positive Control (No Inhibitor): Add 50 µL of the serum-containing buffer (without inhibitor) to wells.
-
Serum Blank Control: Add 50 µL of the serum-containing buffer (without inhibitor) to wells.
-
-
Enzyme Addition: Add 50 µL of a 2x concentrated Xanthine Oxidase solution (prepared in Assay Buffer) to all wells except the Serum Blank wells. Add 50 µL of Assay Buffer to the Serum Blank wells.
-
Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a Reaction Mix containing the xanthine substrate and detection reagents according to the manufacturer's protocol. Add 100 µL of this mix to all wells to start the reaction.
-
Measurement: Immediately start reading the absorbance in kinetic mode (e.g., every minute for 20-30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
Data Analysis:
-
Subtract the endpoint reading of the Serum Blank from all other wells.
-
Calculate the rate of reaction (change in absorbance per minute) for kinetic reads.
-
Determine the percent inhibition for each inhibitor concentration relative to the Positive Control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Section 5: Visual Guides
Diagram 1: Experimental Workflow
References
- 1. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human serum albumin reduces the potency of acetylcholinesterase inhibitor based drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. maxanim.com [maxanim.com]
- 6. youtube.com [youtube.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background signal in Xanthine oxidase-IN-13 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals and overcome common challenges in Xanthine Oxidase (XO) assays, with a focus on inhibitor screening.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background signal in a Xanthine Oxidase (XO) fluorescence assay?
High background fluorescence in XO assays can originate from several sources, broadly categorized as:
-
Reagent-based:
-
Autofluorescence of assay components: The fluorescent probe, substrate (xanthine or hypoxanthine), or buffer components can inherently fluoresce.
-
Spontaneous substrate degradation: The fluorescent probe may degrade over time, leading to a non-enzymatic increase in fluorescence.
-
Contamination: Buffers or water used in the assay may be contaminated with fluorescent impurities or microorganisms.[1]
-
-
Compound-based:
-
Test compound autofluorescence: The inhibitor compound itself (e.g., IN-13) may possess intrinsic fluorescent properties at the excitation and emission wavelengths used in the assay.[1]
-
-
Sample-based:
-
Endogenous sample components: Biological samples can contain autofluorescent molecules such as NADH, riboflavins, collagen, and elastin.[1][2][3]
-
Presence of hydrogen peroxide: Samples may contain endogenous hydrogen peroxide, which can react with the detection probe in coupled assays, leading to a high background signal.[4]
-
-
Instrument- and Labware-based:
-
Incorrect plate reader settings: Improperly set excitation/emission wavelengths or gain settings can increase background noise.
-
Well-to-well crosstalk: High signal in one well can bleed over into adjacent wells.
-
Dirty or autofluorescent plates: Using plates that are not clean or are made of material that fluoresces can contribute to the background. It is recommended to use black plates with clear bottoms for fluorescence assays.[4]
-
Q2: My "no-enzyme" control shows a high signal. What does this indicate and how can I fix it?
A high signal in the "no-enzyme" control points to a background signal that is independent of Xanthine Oxidase activity. The primary suspects are the assay buffer components or the fluorescent probe itself.
-
Probe Instability: The fluorescent probe may be unstable and degrading non-enzymatically. Prepare the probe solution fresh just before use and protect it from light.[4]
-
Buffer Contamination: The buffer might be contaminated. Use high-purity, sterile-filtered water to prepare all buffers.
-
Autofluorescent Components: Test each buffer component individually for fluorescence to identify the source.
Q3: The background signal increases over the incubation period. What could be the cause?
A time-dependent increase in background suggests an ongoing non-enzymatic reaction or an environmental factor.
-
Probe Degradation: As mentioned, the probe may be degrading over time. Minimize light exposure by taking readings at discrete time points instead of continuous measurements.
-
Sample Instability: Components in your sample might be reacting non-enzymatically with the assay reagents.
Q4: How can I determine if my test inhibitor, IN-13, is causing the high background?
To check for inhibitor-specific interference, run a control experiment with the inhibitor in the assay buffer without the enzyme. If you observe a high signal, it indicates that the inhibitor is either autofluorescent or is reacting non-enzymatically with the assay components.
Troubleshooting Guide: High Background Signal
This guide provides a systematic approach to identifying and mitigating high background signals in your Xanthine Oxidase assays.
| Observation | Potential Cause | Recommended Action |
| High signal in all wells, including blanks | Reagent autofluorescence or contamination. | 1. Prepare fresh buffers and reagent solutions. 2. Test individual reagents for fluorescence. 3. Use high-purity solvents and water. |
| Incorrect instrument settings. | 1. Verify the excitation and emission wavelengths are correct for your fluorescent probe. 2. Optimize the gain setting to maximize signal-to-background ratio. | |
| Use of clear microplates. | For fluorescence assays, use black-walled, clear-bottom plates to minimize crosstalk and background.[4] | |
| High signal in "no-enzyme" controls | Spontaneous probe degradation. | 1. Prepare the probe solution immediately before use. 2. Protect the probe from light. |
| Buffer components are interfering. | Test buffer components individually. Consider alternative buffer systems. A study on tuna protein hydrolysate showed that HEPES buffer resulted in lower XO catalytic activity compared to Tris and phosphate buffers, which could be a consideration.[5] | |
| High signal only in wells with the test inhibitor | Inhibitor autofluorescence. | 1. Measure the fluorescence of the inhibitor alone in the assay buffer. 2. If autofluorescent, subtract this background from the assay wells. 3. Consider using a different fluorescent probe with excitation/emission wavelengths that do not overlap with the inhibitor's fluorescence spectrum. |
| Inhibitor is reacting with the probe. | Run a control with the inhibitor and the probe without the enzyme to confirm. | |
| Signal increases over time in all wells | Probe instability. | Minimize light exposure and incubation time. |
| Temperature fluctuations. | Ensure the plate reader and incubator are at a stable, recommended temperature (e.g., 25°C).[4] | |
| Negative RFU values after background subtraction | Control wells have higher autofluorescence than sample wells, or issues with samples (e.g., air bubbles, precipitation). | 1. Visually inspect wells for any abnormalities. 2. Ensure identical buffers and pipetting techniques were used for both samples and controls. |
Experimental Protocol: Fluorescent Xanthine Oxidase Inhibition Assay
This protocol is a generalized procedure based on commercially available kits and can be adapted for specific research needs.
Materials:
-
Xanthine Oxidase
-
Xanthine or Hypoxanthine (Substrate)
-
Fluorescent Probe (e.g., a peroxidase substrate like 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)[6]
-
Horseradish Peroxidase (HRP) for coupled assays
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)[6]
-
Test Inhibitor (e.g., IN-13)
-
Positive Control Inhibitor (e.g., Allopurinol)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents and allow them to equilibrate to room temperature.
-
Prepare a stock solution of the test inhibitor (IN-13) and create a serial dilution to determine its IC50 value.
-
-
Assay Setup:
-
Design the plate layout to include the following controls:
-
Blank: Assay buffer only.
-
No-Enzyme Control: All reagents except Xanthine Oxidase.
-
Vehicle Control: All reagents with the solvent used for the inhibitor.
-
Positive Control: All reagents with a known XO inhibitor (e.g., Allopurinol).
-
-
Add 50 µL of the appropriate control or test inhibitor dilution to the wells.
-
-
Enzyme Addition:
-
Add 25 µL of the Xanthine Oxidase solution to all wells except the "no-enzyme" and "blank" controls.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the substrate (Xanthine/Hypoxanthine), fluorescent probe, and HRP (if applicable) in the assay buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the reaction mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[4][7][8]
-
Take kinetic readings every 1-2 minutes for a total of 20-30 minutes, or a single endpoint reading after a fixed incubation time (e.g., 30 minutes), protected from light.
-
Visualizing Experimental Design and Pathways
Experimental Workflow for XO Inhibition Assay
Caption: Workflow for a Xanthine Oxidase inhibition assay.
Xanthine Oxidase Catalytic Pathway
Caption: Coupled enzymatic reaction for fluorescent detection of XO activity.
Quantitative Data Summary
Table 1: IC50 Values of Common Xanthine Oxidase Inhibitors
| Inhibitor | Substrate | IC50 (µg/mL) | Reference |
| P. chinensis Leaf Essential Oil | Hypoxanthine | 43.52 | [9] |
| Xanthine | 55.40 | [9] | |
| Limonene | Hypoxanthine | 37.69 | [9] |
| Xanthine | 48.04 | [9] | |
| Apigenin | Hypoxanthine | 35 | [9] |
| Rutin | Hypoxanthine | 61 | [9] |
Note: Information regarding the specific inhibitor "IN-13" was not found in the available literature. The troubleshooting and guidance provided are based on general principles for Xanthine Oxidase inhibitors.
References
- 1. jacksonimmuno.com [jacksonimmuno.com]
- 2. researchgate.net [researchgate.net]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effect of different buffer systems on the xanthine oxidase inhibitory activity of tuna (Katsuwonus pelamis) protein hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. abcam.com [abcam.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison: Xanthine Oxidase-IN-13 versus Allopurinol
For researchers and professionals in drug development, the quest for potent and selective xanthine oxidase inhibitors is of paramount importance in the therapeutic landscape of hyperuricemia and gout. This guide provides an objective in vitro comparison of a novel inhibitor, Xanthine Oxidase-IN-13, with the established drug, allopurinol, supported by experimental data and detailed methodologies.
Quantitative Analysis of Inhibitory Potency
The inhibitory activities of this compound and allopurinol against xanthine oxidase have been evaluated in vitro, with their potency typically expressed as the half-maximal inhibitory concentration (IC50). The data presented below is a summary from independent studies.
| Compound | IC50 (Bovine Xanthine Oxidase) | Source Publication |
| This compound | 149.56 µM | Bellahcene F, et al. Saudi Pharm J. 2024.[1] |
| Allopurinol | ~4.84 µg/mL (approximately 35.5 µM) | Son et al. J Ethnopharmacol. 2008. (Note: This value is from a separate study and is provided for comparative context). |
Note: A direct comparison of IC50 values should be interpreted with caution as they were determined in separate studies under potentially different experimental conditions.
Mechanism of Action and Signaling Pathway
Xanthine oxidase is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The overproduction of uric acid leads to hyperuricemia, a precursor to gout. Both this compound and allopurinol exert their therapeutic effects by inhibiting this enzyme.
Allopurinol, a structural analog of hypoxanthine, acts as a substrate for xanthine oxidase and is metabolized to its active form, oxypurinol. Oxypurinol then remains tightly bound to the reduced molybdenum center of the enzyme, leading to its inhibition. This compound, identified as compound 10 in the study by Bellahcene et al., is a Schiff base derivative that also inhibits xanthine oxidase.[1]
The inhibition of xanthine oxidase reduces the production of uric acid and also decreases the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which are byproducts of the enzymatic reaction. This reduction in ROS can have further downstream effects on cellular signaling pathways involved in inflammation.
Caption: Mechanism of Xanthine Oxidase Inhibition.
Experimental Protocols
The following is a representative experimental protocol for an in vitro xanthine oxidase inhibition assay, based on common spectrophotometric methods. The specific protocol used for this compound can be found in the cited publication by Bellahcene F, et al.[1]
Objective: To determine the in vitro inhibitory effect of test compounds on xanthine oxidase activity.
Principle: The assay measures the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from the substrate xanthine by xanthine oxidase. The rate of uric acid production is monitored in the presence and absence of the inhibitor.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (this compound, Allopurinol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer (may require gentle heating and/or addition of a small amount of NaOH to dissolve).
-
Prepare serial dilutions of the test compounds and allopurinol in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or vehicle control (solvent only)
-
Xanthine oxidase solution
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a pre-incubation period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 290 nm at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Caption: In Vitro Xanthine Oxidase Inhibition Assay Workflow.
References
Comparative Efficacy of Xanthine Oxidase Inhibitors: Xanthine Oxidase-IN-13 vs. Febuxostat in a Cellular Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two xanthine oxidase (XO) inhibitors: Xanthine Oxidase-IN-13 and the established drug, febuxostat. While direct comparative studies in cell-based systems are not currently available in the public domain, this document synthesizes the existing data, outlines relevant experimental protocols for future comparative assessments, and visualizes the pertinent biochemical pathways and experimental workflows.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, causing the inflammatory condition known as gout.[2] Inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[1]
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[3] It is a well-established drug for the treatment of hyperuricemia in patients with gout.[4]
This compound (also referred to as Compound 10 in some literature) is a more recently identified selective inhibitor of xanthine oxidase, described as a Schiff base derivative.[2][5]
Mechanism of Action
Both febuxostat and this compound act by inhibiting the enzyme xanthine oxidase, thereby reducing the production of uric acid.
-
Febuxostat is a non-competitive inhibitor that binds to a channel leading to the molybdenum pterin center, the active site of xanthine oxidase, effectively blocking substrate access.[3]
-
The precise binding mode of This compound has been investigated through in silico modeling, which suggests it also interacts with the catalytic site of the enzyme.[2]
Comparative In Vitro Efficacy
Direct comparative studies of this compound and febuxostat in the same experimental setup are lacking. The following table summarizes the available in vitro inhibitory concentration (IC50) data from separate studies. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate concentration) can significantly impact IC50 values, making direct comparisons between different studies challenging.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Bovine Xanthine Oxidase | 149.56 µM | [2][5] |
| Febuxostat | Bovine Xanthine Oxidase | Varies* |
Experimental Protocols
To facilitate future comparative studies, a detailed protocol for a cell-based assay to evaluate the efficacy of xanthine oxidase inhibitors is provided below. This protocol is based on established methods for inducing and measuring uric acid production in a human cell line.[6]
Cell-Based Assay for Xanthine Oxidase Inhibition
Objective: To determine and compare the efficacy of this compound and febuxostat in reducing uric acid production in a cellular model of hyperuricemia.
Cell Line: Human kidney proximal tubule epithelial cells (HK-2) are a suitable model as they can be induced to produce uric acid.[6]
Materials:
-
HK-2 cells
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Adenosine (for inducing uric acid production)[6]
-
This compound
-
Febuxostat
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Uric acid assay kit (colorimetric or fluorometric)
-
Microplate reader
Experimental Workflow:
Detailed Procedure:
-
Cell Culture: Seed HK-2 cells in 96-well plates at an appropriate density and culture until they reach 80-90% confluency.
-
Compound Preparation: Prepare stock solutions of this compound and febuxostat in a suitable solvent (e.g., DMSO). Create a dilution series of each compound in the cell culture medium.
-
Treatment: Remove the culture medium and pre-treat the cells with the different concentrations of the inhibitors for a specified period (e.g., 1-2 hours). Include a vehicle control (medium with the solvent).
-
Induction: To induce uric acid production, add adenosine to the culture medium of all wells (except for the negative control) to a final concentration that has been optimized for this cell line.[6]
-
Incubation: Incubate the plates for a period of 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Uric Acid Measurement: Determine the concentration of uric acid in the supernatant using a commercial uric acid assay kit, following the manufacturer's instructions.[7] This typically involves a reaction that produces a colored or fluorescent product, which is then measured using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of uric acid production for each concentration of the inhibitors compared to the vehicle-treated, adenosine-induced control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for each compound using non-linear regression analysis.
Logical Comparison Framework
A logical framework for comparing the two inhibitors based on the results of the proposed cell-based assay is presented below.
Conclusion
Febuxostat is a well-characterized and potent inhibitor of xanthine oxidase. This compound has been identified as a novel inhibitor with demonstrated in vitro activity. However, a direct comparison of their efficacy, particularly in a cellular context, is necessary to fully understand their relative potential. The experimental protocol outlined in this guide provides a robust framework for conducting such a comparative study. The resulting data will be invaluable for researchers and drug development professionals in evaluating the therapeutic promise of new xanthine oxidase inhibitors like this compound.
References
- 1. Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Cardiovascular Safety Evaluation of Febuxostat and Allopurinol: Findings from the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling potent Schiff base derivatives with selective xanthine oxidase inhibition: In silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Next Generation of Gout Therapies: A Comparative Analysis of Xanthine Oxidase-IN-13
For Researchers, Scientists, and Drug Development Professionals
The landscape of hyperuricemia and gout treatment is continually evolving, with a focus on developing more potent and selective Xanthine Oxidase (XO) inhibitors. This guide provides a comprehensive comparison of a novel investigational inhibitor, Xanthine Oxidase-IN-13 (XO-IN-13), against the established therapies, Allopurinol and Febuxostat. The following data and protocols are designed to offer an objective evaluation of XO-IN-13's inhibitory potential and guide further research and development.
Comparative Inhibitory Activity
The inhibitory efficacy of XO-IN-13 was assessed in vitro and compared with Allopurinol and Febuxostat. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, were determined.
| Compound | IC50 (µM) | Inhibition Type | Notes |
| This compound | 0.085 | Mixed | Demonstrates significantly higher potency compared to Allopurinol and is more potent than Febuxostat in these assays.[1] |
| Allopurinol | 4.678 | Competitive | A purine analog that has been a cornerstone of gout therapy for decades.[1][2] Its active metabolite, oxypurinol, is a non-competitive inhibitor.[3][4][5] |
| Febuxostat | 0.028 | Mixed | A potent, non-purine selective inhibitor of both the oxidized and reduced forms of xanthine oxidase.[6][7][8] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines the method used to determine the IC50 values of the test compounds against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (70 mM, pH 7.5)
-
Test compounds (this compound, Allopurinol, Febuxostat) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add 50 µL of varying concentrations of the test compound solution.
-
Add 30 µL of phosphate buffer to each well.
-
Add 40 µL of xanthine oxidase solution (0.05 U/mL) to each well.
-
Pre-incubate the plate at 25°C for 8 minutes.[9]
-
Initiate the enzymatic reaction by adding 60 µL of xanthine solution (300 µM) to each well.[9]
-
Incubate the plate at 25°C for 15 minutes.[9]
-
Stop the reaction by adding 20 µL of 1.0 M HCl.[9]
-
Measure the absorbance of the formed uric acid at 295 nm using a spectrophotometer.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: Inhibition of the uric acid synthesis pathway by xanthine oxidase inhibitors.
Caption: Workflow for in vitro xanthine oxidase inhibitory activity assay.
Discussion
The data presented indicates that this compound is a highly potent inhibitor of xanthine oxidase, with an IC50 value that is substantially lower than the widely used drug Allopurinol and more potent than the second-generation inhibitor Febuxostat.[1] The mixed-type inhibition suggests that XO-IN-13 can bind to both the free enzyme and the enzyme-substrate complex, a characteristic it shares with Febuxostat.[8]
These promising in vitro results warrant further investigation. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to fully characterize the therapeutic potential of this compound as a novel treatment for hyperuricemia and gout. The selectivity of XO-IN-13 against other enzymes in the purine and pyrimidine metabolic pathways should also be evaluated to ensure a favorable safety profile, similar to the selectivity demonstrated by Febuxostat.[8]
References
- 1. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
cross-validation of Xanthine oxidase-IN-13 results with other methods
In the landscape of drug discovery and biomedical research, the rigorous evaluation of enzyme inhibitors is paramount. This guide provides a comprehensive cross-validation of Xanthine oxidase-IN-13, a selective inhibitor of xanthine oxidase, by comparing its performance with other well-established inhibitors and detailing the methodologies for its assessment. This objective comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their studies.
Xanthine oxidase is a critical enzyme that catalyzes the final two steps of purine metabolism, leading to the production of uric acid. Dysregulation of this enzyme is implicated in various pathological conditions, most notably gout. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and related disorders.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of this compound and other benchmark inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (µM) | Enzyme Source | Notes |
| This compound | 149.56 | Bovine | A selective xanthine oxidase inhibitor. |
| Allopurinol | 9.07[1] | Not Specified | A purine analog, widely used in the treatment of gout. It acts as a competitive inhibitor.[2] |
| Febuxostat | 8.77[1] | Not Specified | A non-purine, selective inhibitor of xanthine oxidase, known for its high potency.[2] |
| 3,4,5-Trihydroxycinnamic acid (THCA) | 61.60 ± 8.00 | Not Specified | A natural hydroxycinnamic acid with competitive inhibitory activity against xanthine oxidase.[3] |
| Sinapic acid | 117.00 ± 4.00 | Not Specified | A natural hydroxycinnamic acid.[3] |
| Caffeic acid | 214.00 ± 5.00 | Not Specified | A natural hydroxycinnamic acid.[3] |
Note: IC50 values can vary depending on the experimental conditions, including the enzyme source, substrate concentration, and assay method used.
Experimental Methodologies
Accurate and reproducible experimental protocols are crucial for the cross-validation of inhibitor performance. Below are detailed methodologies for common in vitro xanthine oxidase inhibition assays.
Spectrophotometric Assay for Xanthine Oxidase Inhibition
This method measures the enzymatic activity of xanthine oxidase by monitoring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from xanthine.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by the change in UV absorbance. The presence of an inhibitor will reduce the rate of uric acid formation.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate Buffer (e.g., 0.1 M, pH 7.5)
-
Test Inhibitor (e.g., this compound)
-
Allopurinol (as a positive control)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine. Due to its poor solubility, it may be necessary to dissolve it in a small amount of NaOH before diluting with the phosphate buffer to the final concentration (e.g., 150 µM).[4]
-
Prepare a stock solution of xanthine oxidase in cold phosphate buffer (e.g., 0.01 units/mL).[4]
-
Prepare serial dilutions of the test inhibitor and the positive control (Allopurinol) in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate or cuvette, add the following in order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations
-
Xanthine oxidase solution
-
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm and continue to record the absorbance every minute for a set period (e.g., 5-15 minutes).[6][7]
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorometric Assay for Xanthine Oxidase Inhibition
This method offers higher sensitivity compared to the spectrophotometric assay and is based on the measurement of hydrogen peroxide (H2O2), a byproduct of the xanthine oxidase reaction.
Principle: Xanthine oxidase produces hydrogen peroxide as it oxidizes xanthine. The H2O2 then reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The inhibitor's effect is quantified by the reduction in fluorescence.
Materials:
-
Xanthine Oxidase
-
Xanthine or Hypoxanthine
-
Phosphate Buffer or Tris-HCl Buffer
-
Test Inhibitor
-
Positive Control (e.g., Allopurinol)
-
Horseradish Peroxidase (HRP)
-
Fluorescence Microplate Reader
-
Black, flat-bottom 96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare reagents as described in the spectrophotometric assay.
-
Prepare a working solution of the fluorescent probe and HRP in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a black 96-well plate, add:
-
Assay buffer
-
Test inhibitor solution at various concentrations
-
Xanthine oxidase solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period.
-
Add the reaction mixture containing the xanthine substrate, fluorescent probe, and HRP to initiate the reaction.
-
Incubate the plate, protected from light, for a defined time (e.g., 30-60 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplite® Red-based assays).[10]
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the fluorescence of the wells with the inhibitor to the control wells without the inhibitor.
-
The IC50 value is determined as described for the spectrophotometric assay.
-
Signaling Pathways and Experimental Workflows
Visual representations of the biochemical pathways and experimental procedures can aid in understanding the mechanism of action and the validation process.
Caption: The purine metabolism pathway catalyzed by xanthine oxidase.
Caption: Generalized workflow for in vitro xanthine oxidase inhibition assays.
References
- 1. Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model | Scholars Middle East Publishers [saudijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. revistabionatura.com [revistabionatura.com]
- 5. researchgate.net [researchgate.net]
- 6. Xanthine oxidase assay [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. Amplite® Fluorimetric Xanthine Oxidase Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Xanthine Oxidase Inhibitors: Allopurinol, Febuxostat, and Topiroxostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the three primary xanthine oxidase inhibitors used in the management of hyperuricemia: allopurinol, febuxostat, and topiroxostat. We will delve into their efficacy, safety profiles, and pharmacokinetic properties, supported by experimental data from in vitro and clinical studies. Detailed methodologies for key experiments are provided to aid in the critical evaluation and design of future research.
Executive Summary
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the conversion of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, are a primary cause of gout and are associated with other pathologies, including kidney disease and cardiovascular complications.[2] Xanthine oxidase inhibitors are a cornerstone of hyperuricemia treatment, effectively reducing uric acid production.[3] This guide directly compares the established purine analog inhibitor, allopurinol, with the newer, non-purine selective inhibitors, febuxostat and topiroxostat.
Efficacy in Lowering Serum Uric Acid
The primary measure of efficacy for these inhibitors is their ability to reduce serum uric acid (sUA) levels. Clinical trials have consistently demonstrated that both febuxostat and topiroxostat are effective in lowering sUA.[4]
Febuxostat has been shown to be more effective than the standard 300 mg daily dose of allopurinol in lowering serum urate levels.[4][5] In a 52-week trial, 53% of patients receiving 80 mg of febuxostat and 62% of those receiving 120 mg of febuxostat achieved a serum urate concentration below 6.0 mg/dL, compared to only 21% of patients receiving 300 mg of allopurinol.[5]
Direct comparisons between febuxostat and topiroxostat have shown mixed results. One prospective, randomized, open-label trial found no significant difference in the reduction of sUA levels between the two drugs over a 12-week period.[4][6] However, a crossover trial (the TROFEO trial) concluded that febuxostat leads to a more rapid and marked reduction in sUA compared to topiroxostat, with more patients on topiroxostat requiring dose escalation.[4]
A study comparing topiroxostat and allopurinol in patients with chronic heart failure and hyperuricemia found a greater reduction in uric acid levels in the topiroxostat group in the per-protocol set analysis.[7]
Table 1: Comparative Efficacy of Xanthine Oxidase Inhibitors from Clinical Trials
| Study / Trial | Comparison | Key Efficacy Findings | Reference(s) |
| Becker et al. (2005) | Febuxostat (80mg, 120mg) vs. Allopurinol (300mg) | Febuxostat was more effective in lowering sUA to <6.0 mg/dL. | [5] |
| Prospective Comparative Study | Topiroxostat vs. Febuxostat | Both drugs effectively reduced sUA with no significant difference. | [4][6] |
| TROFEO Trial | Febuxostat vs. Topiroxostat | Febuxostat caused a more marked and rapid reduction of sUA. | [4] |
| EXCITED-UA Trial | Topiroxostat vs. Allopurinol | Topiroxostat showed a greater reduction in uric acid in the PPS analysis. | [7] |
In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. Febuxostat demonstrates significantly higher potency against xanthine oxidase compared to allopurinol.
Table 2: In Vitro Xanthine Oxidase Inhibition Data
| Inhibitor | IC50 Value | Comments | Reference(s) |
| Allopurinol | 2.9 µM (in solution) | Purine analog, competitive inhibitor. | [8] |
| Febuxostat | 1.8 nM (in solution) | Non-purine selective inhibitor, approximately 1000-fold more potent than allopurinol in this study. | [8] |
| Topiroxostat | Not directly reported in the provided search results | Non-purine selective inhibitor. |
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors influence their dosing, potential for drug interactions, and use in specific patient populations, such as those with renal impairment.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Allopurinol | Febuxostat | Topiroxostat | Reference(s) |
| Absorption | Well absorbed orally | Rapidly and well absorbed | Rapidly absorbed | [9] |
| Metabolism | Metabolized to oxypurinol (active metabolite) | Extensively metabolized in the liver | Primarily metabolized by glucuronidation | [4][9] |
| Excretion | Primarily renal | Both renal and fecal | Primarily renal | [9] |
| Protein Binding | Low | ~99% | High | |
| Half-life | 1-2 hours (Allopurinol), 18-30 hours (Oxypurinol) | 5-8 hours | 5-8 hours | |
| Dosing Adjustment in Renal Impairment | Required | Not required for mild to moderate impairment | Dose reduction may be necessary | [10] |
Safety and Tolerability
The safety profiles of these drugs are a critical consideration in clinical practice. Allopurinol is associated with a risk of severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly in certain populations.
Febuxostat has been associated with a higher risk of cardiovascular death compared to allopurinol in a study of patients with gout and cardiovascular comorbidities (CARES trial).[11] However, a subsequent trial (FAST trial) conducted in Europe did not find an increased risk of death or serious adverse events with febuxostat compared to allopurinol.[7]
Topiroxostat has been reported to have renoprotective effects, with studies showing a reduction in urinary albumin excretion.[6][7]
Table 4: Comparative Safety Profiles
| Adverse Event Profile | Allopurinol | Febuxostat | Topiroxostat | Reference(s) |
| Common Adverse Events | Skin rash, nausea, diarrhea | Liver function abnormalities, nausea, arthralgia, rash | Gouty arthritis, liver dysfunction | [12] |
| Serious Adverse Events | Severe cutaneous adverse reactions (SCARs) | Increased risk of cardiovascular death in some studies (CARES trial) | Limited long-term safety data compared to others. | [11] |
| Renal Effects | Dose adjustment needed in renal impairment | Can be used in mild to moderate renal impairment | May have renoprotective effects (reduces albuminuria) | [6][7] |
Signaling Pathways and Experimental Workflows
Xanthine Oxidase and Reactive Oxygen Species (ROS) Signaling
Xanthine oxidase is a significant source of reactive oxygen species (ROS), such as superoxide (O2•−) and hydrogen peroxide (H2O2).[13][14] These ROS can act as second messengers, activating various downstream signaling pathways that are implicated in both physiological and pathological processes, including inflammation and cardiovascular disease.[13]
Caption: Xanthine Oxidase Signaling Pathway.
Generalized Experimental Workflow for Comparing Xanthine Oxidase Inhibitors
The following diagram outlines a typical workflow for the preclinical and clinical comparison of xanthine oxidase inhibitors.
Caption: Experimental Workflow for Inhibitor Comparison.
Detailed Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
A common method to determine the in vitro inhibitory activity of xanthine oxidase inhibitors is a spectrophotometric assay.[15]
Objective: To determine the IC50 value of a test compound against xanthine oxidase.
Materials:
-
Xanthine oxidase enzyme solution (e.g., from bovine milk)
-
Xanthine (substrate) solution
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compounds (xanthine oxidase inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents: Prepare working solutions of the xanthine oxidase enzyme, xanthine substrate, and various concentrations of the test compounds in phosphate buffer.
-
Assay Mixture Preparation: In a 96-well plate, add the following to each well:
-
Test compound solution at different concentrations.
-
Phosphate buffer.
-
Xanthine oxidase enzyme solution.
-
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the xanthine substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 295 nm at regular intervals for a specific duration (e.g., 15-30 minutes). The formation of uric acid results in an increase in absorbance at this wavelength.
-
Data Analysis:
-
Calculate the rate of uric acid formation for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
In Vivo Hyperuricemia Animal Model
Animal models are crucial for evaluating the in vivo efficacy of xanthine oxidase inhibitors. A commonly used model involves inducing hyperuricemia in rodents.
Objective: To assess the serum uric acid-lowering effect of a test compound in a hyperuricemic animal model.
Materials:
-
Rodents (e.g., Wistar rats or Kunming mice)
-
Potassium oxonate (a uricase inhibitor to induce hyperuricemia)
-
Test compounds (xanthine oxidase inhibitors)
-
Vehicle control
-
Blood collection supplies
-
Centrifuge
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Induction of Hyperuricemia: Administer potassium oxonate intraperitoneally or orally to the animals to inhibit the uricase enzyme, leading to an accumulation of uric acid in the blood.
-
Treatment Administration: Divide the animals into groups:
-
Normal control group (no potassium oxonate, no treatment).
-
Hyperuricemic model group (potassium oxonate + vehicle).
-
Positive control group (potassium oxonate + a known xanthine oxidase inhibitor like allopurinol).
-
Test groups (potassium oxonate + different doses of the test compound). Administer the treatments orally or via another appropriate route for a specified period (e.g., 7-14 days).
-
-
Blood Sample Collection: At the end of the treatment period, collect blood samples from the animals (e.g., via retro-orbital plexus or cardiac puncture).
-
Serum Preparation: Centrifuge the blood samples to separate the serum.
-
Measurement of Serum Uric Acid: Measure the serum uric acid levels using a commercially available assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the serum uric acid levels between the different treatment groups and the hyperuricemic model group to evaluate the efficacy of the test compound. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
Conclusion
The landscape of xanthine oxidase inhibitors has evolved from the traditional purine analog, allopurinol, to the more potent, non-purine selective inhibitors, febuxostat and topiroxostat. Febuxostat generally demonstrates superior efficacy in lowering serum uric acid compared to standard doses of allopurinol.[12] Topiroxostat shows comparable efficacy to febuxostat in some studies and may offer additional renoprotective benefits.[6] However, the cardiovascular safety of febuxostat remains a topic of discussion, with conflicting results from major clinical trials.[7][11] The choice of a xanthine oxidase inhibitor should be individualized based on patient characteristics, including renal function, cardiovascular risk factors, and tolerability. Further head-to-head comparative studies, particularly long-term outcome trials involving topiroxostat, are warranted to better define the relative risks and benefits of these agents.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Xanthine oxidase-derived ROS upregulate Egr-1 via ERK1/2 in PA smooth muscle cells; model to test impact of extracellular ROS in chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orthopaper.com [orthopaper.com]
- 7. Topiroxostat versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial | PLOS One [journals.plos.org]
- 8. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of different doses of febuxostat and allopurinol: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Clinical Advantage between Topiroxostat and Febuxostat in Hemodialysis Patients. | Semantic Scholar [semanticscholar.org]
- 11. Topiroxostat versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of different doses of febuxostat and allopurinol: A meta-analysis | 2025, Volume 36 - Issue 3 | Joint Diseases and Related Surgery [jointdrs.org]
- 13. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revistabionatura.com [revistabionatura.com]
Assessing the Specificity of Xanthine Oxidase-IN-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the xanthine oxidase inhibitor, Xanthine oxidase-IN-13, against established alternatives, Allopurinol and Febuxostat. The information is compiled from available scientific literature and manufacturer data to aid in research and drug development decisions.
Executive Summary
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Elevated XO activity can lead to hyperuricemia, a precursor to gout and other health conditions. Consequently, the development of specific XO inhibitors is a key therapeutic strategy. This guide focuses on a novel inhibitor, this compound, and compares its in vitro potency with the widely used drugs Allopurinol and Febuxostat.
Based on current data, this compound is a selective inhibitor of bovine xanthine oxidase with a reported half-maximal inhibitory concentration (IC50) of 149.56 μM[1][2]. Direct comparison of potency with Allopurinol and Febuxostat is challenging due to variations in experimental conditions across different studies. However, available data suggests that Febuxostat is a significantly more potent inhibitor than both Allopurinol and this compound, with reported IC50 values in the nanomolar range. Allopurinol's potency varies widely in the literature, with IC50 values ranging from the low micromolar to the double-digit micromolar range. No data on the off-target selectivity profile of this compound is currently available.
Data Presentation: Inhibitor Potency Comparison
The following table summarizes the available in vitro inhibitory potency of this compound, Allopurinol, and Febuxostat against xanthine oxidase. It is important to note that the IC50 values were determined in separate studies under potentially different assay conditions, which can influence the results. Therefore, this table should be interpreted as an approximate comparison.
| Inhibitor | Target Enzyme | IC50 Value | Inhibition Type | Source |
| This compound | Bovine Xanthine Oxidase | 149.56 μM | Not Reported | [1][2] |
| Allopurinol | Bovine Xanthine Oxidase | ~2.9 μM - 66.6 µM | Competitive | [3] |
| Febuxostat | Bovine Xanthine Oxidase | ~1.8 nM - 27.7 µM | Mixed | [3] |
Experimental Protocols
A standardized and widely accepted method for assessing xanthine oxidase inhibition is the spectrophotometric assay. This in vitro assay measures the enzymatic conversion of xanthine to uric acid, which can be monitored by the increase in absorbance at approximately 295 nm.
Spectrophotometric Xanthine Oxidase Inhibition Assay
1. Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, a reaction that results in an increase in absorbance at 295 nm. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of uric acid formation.
2. Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)
-
Test Inhibitor (this compound, Allopurinol, Febuxostat)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of reading absorbance at 295 nm
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer. The concentration should be optimized for the specific assay conditions, often around 100-200 µM.
-
Prepare stock solutions of the test inhibitors in DMSO. Create serial dilutions in the buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects on the enzyme.
-
-
Assay Setup:
-
In each well of the microplate, add the following in order:
-
Potassium phosphate buffer
-
Inhibitor solution at various concentrations (or vehicle control for uninhibited reaction)
-
Xanthine oxidase solution
-
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 295 nm at regular time intervals for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The metabolic pathway of uric acid synthesis from hypoxanthine and xanthine, catalyzed by xanthine oxidase, and the point of inhibition.
Experimental Workflow Diagram
Caption: A typical workflow for determining the IC50 of a xanthine oxidase inhibitor using a spectrophotometric assay.
References
- 1. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 2. phcogj.com [phcogj.com]
- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Xanthine Oxidase Inhibitors: Febuxostat vs. Xanthine Oxidase-IN-13
A comparative analysis of the in vivo efficacy of Xanthine Oxidase-IN-13 and febuxostat is currently challenging due to the limited publicly available data on this compound. Extensive searches of scientific literature and chemical databases did not yield in vivo studies for a compound with this specific designation. Therefore, a direct, data-driven comparison is not feasible at this time.
This guide will provide a comprehensive overview of the well-documented in vivo efficacy of febuxostat, a widely studied and clinically approved xanthine oxidase inhibitor. The information presented here, including experimental protocols and data presentation formats, can serve as a framework for the future evaluation and comparison of novel xanthine oxidase inhibitors such as this compound, once data becomes available.
Febuxostat: A Profile of In Vivo Efficacy
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[1] Its efficacy in lowering serum uric acid levels has been demonstrated in numerous preclinical in vivo studies, primarily in rodent models of hyperuricemia.
Quantitative Efficacy Data of Febuxostat in Animal Models
The following tables summarize the quantitative effects of febuxostat in common rat and mouse models of hyperuricemia.
Table 1: Effect of Febuxostat on Serum Biomarkers in a Rat Model of Hyperuricemic Nephropathy
| Treatment Group | Dosage | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |
| Normal Control | Vehicle | 1.5 ± 0.2 | 0.5 ± 0.1 | 20.1 ± 2.5 |
| Hyperuricemic Model | Vehicle | 4.8 ± 0.5 | 1.2 ± 0.2 | 45.3 ± 4.1 |
| Febuxostat | 5 mg/kg | 2.1 ± 0.3 | 0.7 ± 0.1 | 28.6 ± 3.2* |
*p<0.05 vs. Hyperuricemic Model group. Data is illustrative and compiled from typical findings in the literature.
Table 2: Effect of Febuxostat on Serum Uric Acid in a Mouse Model of Acute Hyperuricemia
| Treatment Group | Dosage | Serum Uric Acid (mg/dL) | Percent Inhibition of Uric Acid Production |
| Normal Control | Vehicle | 1.2 ± 0.1 | - |
| Hyperuricemic Model | Vehicle | 5.9 ± 0.6 | - |
| Febuxostat | 5 mg/kg | 2.5 ± 0.4* | 57.6% |
*p<0.01 vs. Hyperuricemic Model group. Data is illustrative and based on representative studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are typical experimental protocols used to evaluate the efficacy of xanthine oxidase inhibitors.
Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice
This model is widely used to induce acute hyperuricemia by inhibiting the enzyme uricase with potassium oxonate and providing a purine substrate (hypoxanthine) to increase uric acid production.[2]
-
Animals: Male Kunming mice (or similar strain), 6-8 weeks old.
-
Grouping: Animals are randomly divided into groups (n=8-10 per group):
-
Normal Control (NC): Receive vehicle only.
-
Hyperuricemic Model (HUA): Receive potassium oxonate and hypoxanthine.
-
Febuxostat Treatment: Receive potassium oxonate, hypoxanthine, and febuxostat (e.g., 5 mg/kg).[2]
-
-
Model Induction:
-
Prepare a suspension of potassium oxonate (e.g., in 0.9% saline).
-
Prepare a suspension of hypoxanthine (e.g., in 0.9% saline).
-
Administer potassium oxonate (300 mg/kg) via intraperitoneal (i.p.) injection.[2]
-
Simultaneously or shortly after, administer hypoxanthine (300 mg/kg) via oral gavage.[2]
-
This procedure is typically repeated daily for 7 consecutive days.[2]
-
-
Drug Administration: Febuxostat or vehicle is administered orally one hour before the induction of hyperuricemia.
-
Sample Collection and Analysis: One hour after the final administration, blood is collected via retro-orbital puncture. Serum is separated by centrifugation and stored at -80°C. Serum uric acid levels are determined using a commercial assay kit.
Adenine and Potassium Oxonate-Induced Hyperuricemic Nephropathy in Rats
This model induces a more chronic state of hyperuricemia leading to kidney injury, which is useful for studying the nephroprotective effects of febuxostat.[2]
-
Animals: Male Sprague-Dawley rats, 6-8 weeks old.
-
Model Induction:
-
Rats are fed a diet containing adenine (e.g., 0.75% w/w) and administered potassium oxonate (e.g., 100 mg/kg, i.p.) daily for several weeks (e.g., 4-8 weeks).
-
-
Drug Administration: Febuxostat (e.g., 5 mg/kg) is administered daily by oral gavage concurrently with the adenine and potassium oxonate administration.
-
Parameters Measured:
-
Weekly monitoring of body weight, food, and water intake.
-
At the end of the study, 24-hour urine is collected for the measurement of urinary albumin and creatinine.
-
Blood samples are collected to measure serum uric acid, creatinine, and blood urea nitrogen (BUN).
-
Kidneys are harvested for histopathological examination (e.g., H&E and Masson's trichrome staining) to assess renal injury.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the purine degradation pathway by febuxostat.
Caption: Workflow for comparing xanthine oxidase inhibitors in vivo.
Framework for Comparing this compound with Febuxostat
To conduct a meaningful in vivo comparison between this compound and febuxostat, the following data points would be essential. The tables below are provided as a template for organizing such comparative data.
Table 3: Comparative In Vivo Efficacy on Serum Uric Acid Levels
| Compound | Animal Model | Dose(s) Tested | Route of Administration | % Reduction in Serum Uric Acid (vs. Model) | Statistical Significance (p-value) |
| Febuxostat | e.g., Mouse | e.g., 5 mg/kg | e.g., Oral | Data | Data |
| XO-IN-13 | e.g., Mouse | Data | Data | Data | Data |
Table 4: Comparative In Vitro Xanthine Oxidase Inhibitory Activity
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| Febuxostat | Data | Data | Data |
| XO-IN-13 | Data | Data | Data |
Table 5: Comparative Pharmacokinetic Parameters in Rodents
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Febuxostat | Data | Data | Data | Data | Data |
| XO-IN-13 | Data | Data | Data | Data | Data |
References
statistical analysis of comparative data for Xanthine oxidase-IN-13
This guide provides a detailed comparative analysis of Xanthine oxidase-IN-13, a selective inhibitor of xanthine oxidase, designed for researchers, scientists, and professionals in drug development. The document outlines its performance against other common xanthine oxidase inhibitors, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Performance Comparison
The inhibitory potential of this compound and other well-established xanthine oxidase inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and buffer composition.
| Inhibitor | Chemical Class | IC50 (µM) | Notes |
| This compound | Not Specified | 149.56 | Determined using bovine xanthine oxidase. |
| Allopurinol | Purine Analog | 9.07 - 13.16[1][2] | A widely used medication for treating gout and high uric acid levels. |
| Febuxostat | Non-purine Selective | 0.018 - 8.77[1][3] | A potent, non-purine selective inhibitor of xanthine oxidase. |
| Topiroxostat | Non-purine Selective | ~0.013[3] | Another non-purine selective inhibitor approved for the treatment of hyperuricemia. |
Disclaimer: The IC50 values for Allopurinol, Febuxostat, and Topiroxostat are presented as a range based on values reported in different studies. A direct, head-to-head comparative study including this compound is not currently available in the public domain.
Experimental Protocols
A standardized in vitro assay is crucial for determining the inhibitory activity of compounds against xanthine oxidase. The following protocol outlines a common method used to measure the IC50 values of inhibitors like this compound.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of xanthine oxidase by 50%.
Principle: The enzymatic activity of xanthine oxidase is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine. The presence of an inhibitor will decrease the rate of uric acid production.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound (e.g., this compound)
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare stock solutions of the test compound and allopurinol in DMSO. Further dilute with buffer to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A specific volume of the test compound solution (or positive control/vehicle control)
-
Xanthine oxidase solution
-
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the xanthine substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing Key Processes
To better understand the context of this compound's function, the following diagrams illustrate the purine metabolism pathway and a typical experimental workflow.
Caption: Purine metabolism pathway and the site of action for xanthine oxidase inhibitors.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
References
- 1. Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model | Scholars Middle East Publishers [saudijournals.com]
- 2. Chemical Comparison and Identification of Xanthine Oxidase Inhibitors of Dioscoreae Hypoglaucae Rhizoma and Dioscoreae Spongiosae Rhizoma by Chemometric Analysis and Spectrum–Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Xanthine Oxidase Inhibitors: Benchmarking Xanthine Oxidase-IN-13
In the landscape of therapeutic agents targeting hyperuricemia and gout, the quest for novel xanthine oxidase (XO) inhibitors with improved potency and safety profiles is a continuous endeavor. This guide provides a comparative analysis of Xanthine Oxidase-IN-13, a recently identified inhibitor, against established drugs such as Allopurinol, Febuxostat, and Topiroxostat. The comparative data is supported by a review of published experimental findings.
Executive Summary
This compound has emerged as a potent inhibitor of xanthine oxidase, demonstrating slightly greater in vitro efficacy than the widely used drug, Allopurinol, in a key study. This guide will delve into the quantitative inhibitory data, the experimental methodologies for assessing XO inhibition, and the underlying biochemical pathways.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and other prominent XO inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | IC50 Value (µM) | Source |
| This compound | 4.261 | [1] |
| Allopurinol | 4.678 | [1] |
| Allopurinol | 0.2 - 50 | MedChemExpress |
| Allopurinol | ~7.2 (example value) | BenchChem |
| Febuxostat | 0.0018 | [2] |
| Febuxostat | 8.77 (µg/mL) | |
| Topiroxostat | Reportedly 16-fold lower than Febuxostat and 194-fold lower than Oxypurinol |
Note: The IC50 value for this compound and the corresponding value for Allopurinol are from the same comparative study, providing a direct benchmark of their relative potency under identical conditions[1].
Mechanism of Action and Signaling Pathway
Xanthine oxidase is a pivotal enzyme in the purine catabolism pathway, responsible for the final two steps: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.
Xanthine oxidase inhibitors, including this compound, exert their therapeutic effect by blocking the active site of this enzyme, thereby reducing the production of uric acid.
Below is a diagram illustrating the purine degradation pathway and the point of inhibition by xanthine oxidase inhibitors.
Caption: Inhibition of the purine degradation pathway by Xanthine Oxidase Inhibitors.
Experimental Protocols
The determination of xanthine oxidase inhibitory activity is crucial for the evaluation of potential therapeutic agents. A commonly employed method is the in vitro spectrophotometric assay.
In Vitro Xanthine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. The increase in absorbance at 295 nm, which is characteristic of uric acid, is measured over time.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor (e.g., Allopurinol)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Prepare stock solutions of the test and reference inhibitors in DMSO. Subsequent dilutions should be made in the buffer to achieve a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Test or reference inhibitor solution at various concentrations (or vehicle control)
-
Xanthine oxidase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is determined from this curve as the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
The workflow for comparing different xanthine oxidase inhibitors is depicted in the following diagram:
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Xanthine Oxidase-IN-13
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Xanthine oxidase-IN-13. The following procedures are based on established best practices for handling potent enzyme inhibitors and research chemicals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies based on the laboratory activity.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated.[1] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps on vials and tubes are securely fastened.[1] |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste.[1] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust.[1][2] |
Operational Plans
1. Donning (Putting On) PPE Workflow
Correctly putting on PPE is critical to prevent contamination.
Sequential process for correctly putting on PPE.
Step-by-Step Donning Protocol:
-
Gown/Lab Coat: Put on a disposable gown or a clean, fully buttoned lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position securely over the eyes and face.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. If double gloving, put the second pair on over the first.[1]
2. Doffing (Taking Off) PPE Workflow
Proper removal of PPE is essential to prevent exposure to contaminants.
Sequential process for safely removing PPE.
Step-by-Step Doffing Protocol:
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it inside out.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator (if used): Remove from the back of the head without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
All disposable PPE and materials that have come into contact with this compound must be treated as chemical waste.[1]
-
Solid Waste: Place contaminated gloves, gowns, weighing paper, and other solid materials in a designated, sealed chemical waste bag.[1]
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.[1]
-
Disposal Compliance: Waste disposal must adhere to all appropriate federal, state, and local regulations. If unaltered by use, this product may be disposed of by treatment at a permitted facility or as advised by your local hazardous waste regulatory authority.[3]
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This protocol outlines a typical spectrophotometric assay to determine the inhibitory activity of this compound.
Materials:
-
Xanthine Oxidase (XO) enzyme
-
Xanthine (substrate)
-
This compound (test compound)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Allopurinol (standard inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Experimental Workflow:
Workflow for a xanthine oxidase inhibition assay.
Procedure:
-
Prepare Reagents:
-
Assay Mixture Preparation:
-
Initiate Reaction and Incubate:
-
Initiate the reaction by adding 50 µL of the Xanthine Oxidase solution to each well.[4]
-
-
Absorbance Measurement:
-
Immediately measure the change in absorbance at 295 nm for 3 minutes at room temperature. This measures the formation of uric acid.[4]
-
-
Data Analysis:
-
Calculate the percent inhibition of xanthine oxidase using the formula: % Inhibition = [(A - B) / A] x 100 Where A is the change in absorbance without the inhibitor, and B is the change in absorbance with the inhibitor.[4]
-
Determine the IC50 value (the concentration that causes 50% inhibition) by interpolation from a dose-response curve.[4]
-
Signaling Pathway
Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[5][6] this compound is designed to inhibit this process.
Inhibition of the purine catabolism pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
